molecular formula C7H6ClNO2S B14757333 2-Chloro-3-(methylthio)isonicotinic acid

2-Chloro-3-(methylthio)isonicotinic acid

Cat. No.: B14757333
M. Wt: 203.65 g/mol
InChI Key: IZQHCWPWEUDFGP-UHFFFAOYSA-N
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Description

2-Chloro-3-(methylthio)isonicotinic acid is a useful research compound. Its molecular formula is C7H6ClNO2S and its molecular weight is 203.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(methylthio)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(methylthio)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClNO2S

Molecular Weight

203.65 g/mol

IUPAC Name

2-chloro-3-methylsulfanylpyridine-4-carboxylic acid

InChI

InChI=1S/C7H6ClNO2S/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3H,1H3,(H,10,11)

InChI Key

IZQHCWPWEUDFGP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CN=C1Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-Substituted Pyridinecarboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical and agrochemical development, the pyridine ring serves as a privileged scaffold, offering a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. When functionalized, it becomes a versatile building block for a vast array of bioactive molecules. This guide focuses on a specific and highly valuable subclass: 2-chloro-substituted pyridinecarboxylic acids. The presence of a chlorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, while the carboxylic acid moiety provides a convenient handle for amide bond formation and other derivatizations.

Initial searches for "2-Chloro-3-(methylthio)isonicotinic acid" do not yield a registered CAS number or substantial literature, suggesting it may be a novel compound or a misidentified structure. This guide, therefore, provides a comprehensive technical overview of the most critical and closely related structural analog for which extensive data exists: 2-Chloroisonicotinic acid . Understanding the properties and reactivity of this core intermediate is fundamental for any researcher aiming to synthesize more complex derivatives, such as the target methylthio-substituted compound.

Part 1: Core Identification and Physicochemical Properties of 2-Chloroisonicotinic Acid

The foundational step in any research endeavor is the unambiguous identification of the chemical entity. 2-Chloroisonicotinic acid is the common name for 2-chloro-4-pyridinecarboxylic acid. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

  • Chemical Name: 2-Chloroisonicotinic acid

  • Synonyms: 2-Chloro-4-pyridinecarboxylic acid, 2-Chloropyridine-4-Carboxylic Acid[1][2]

  • CAS Number: 6313-54-8 [1][3]

The strategic placement of the chloro and carboxyl groups dictates the molecule's physical and chemical behavior, influencing its solubility, reactivity, and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of 2-Chloroisonicotinic Acid

PropertyValueSource(s)
Molecular Formula C6H4ClNO2[1][2][3]
Molecular Weight 157.55 g/mol [2]
Appearance Solid at room temperature; typically a white or slightly yellow crystalline powder.[1][4]
Melting Point 176-178°C[4]
Boiling Point 316.8°C at 760 mmHg[4]
Solubility Moderately soluble in polar solvents like water and alcohols; less soluble in non-polar solvents.[1]
InChI Key QXCOHSRHFCHCHN-UHFFFAOYSA-N[1]

These properties are critical for downstream applications. For instance, the defined melting point serves as an initial, rapid indicator of purity. The solubility profile dictates the choice of solvent systems for both reaction and purification (e.g., recrystallization or chromatography).

Part 2: Synthesis and Manufacturing Pathways

The synthesis of chlorinated pyridinecarboxylic acids is a well-established field, driven by their importance as intermediates. For the isomeric 2-Chloronicotinic acid (CAS: 2942-59-8) , a common route involves the chlorination of nicotinic acid-N-oxide using phosphorus oxychloride (POCl3).[5] This highlights a general strategy where the N-oxide activates the pyridine ring for chlorination.

A prevalent method for producing 2-chloronicotinic acid involves starting from 2-chloro-3-methylpyridine and oxidizing the methyl group.[6] This approach, using oxygen in the presence of an initiator and a metal salt catalyst, is advantageous due to its use of readily available starting materials and milder reaction conditions.[6] While a specific, detailed synthesis for 2-chloroisonicotinic acid is less commonly published in open literature, analogous principles of ring activation followed by chlorination or oxidation of a precursor are logically applied.

Below is a generalized workflow representing a common synthetic logic for this class of compounds.

G cluster_0 Oxidation Pathway cluster_1 Chlorination Pathway Start 2-Chloro-4-methylpyridine (Precursor) Oxidation Oxidation (e.g., KMnO4, O2/Catalyst) Start->Oxidation Product1 2-Chloroisonicotinic Acid (CAS: 6313-54-8) Oxidation->Product1 Start2 Isonicotinic Acid N-oxide (Precursor) Chlorination Chlorination (e.g., POCl3, SOCl2) Start2->Chlorination Product2 2-Chloroisonicotinic Acid (CAS: 6313-54-8) Chlorination->Product2

Caption: Generalized synthetic strategies for 2-Chloroisonicotinic Acid.

Experimental Causality: The choice between these pathways often depends on the cost and availability of the starting materials. The oxidation route is attractive if the corresponding picoline (methylpyridine) is accessible. The N-oxide route is a classic method for activating the pyridine ring at the 2- and 6-positions towards nucleophilic attack by a chlorinating agent. The N-oxide functionality electronically modifies the ring, making the C2 position electron-deficient and thus susceptible to chlorination.

Part 3: Analytical Identification and Characterization

Confirming the identity and purity of 2-Chloroisonicotinic acid is paramount. A multi-technique approach is employed to provide orthogonal data, ensuring a self-validating analytical system.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

Step-by-Step HPLC Protocol:

  • Column Selection: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the typical starting point.[7] The non-polar stationary phase effectively retains the pyridine ring.

  • Mobile Phase Preparation: An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. A common mobile phase consists of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted to ~3.0-4.0 with phosphoric acid) and an organic modifier like acetonitrile or methanol.[7][8]

  • Isocratic vs. Gradient Elution: For purity assessment and identification of related substances, a gradient elution method (e.g., starting with 10% organic and ramping to 90%) is often preferred to resolve impurities with a wide range of polarities.

  • Detection: UV detection is ideal due to the aromatic nature of the pyridine ring. A detection wavelength around 254-260 nm typically provides a strong chromophoric response.[7][9]

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent, often the mobile phase itself, to a concentration of approximately 0.5-1.0 mg/mL.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Trustworthiness through Validation: A robust HPLC method must be validated for specificity, linearity, accuracy, and precision to be considered trustworthy. The ability of the method to separate the main compound from its potential impurities and degradation products is a key aspect of this validation.[7]

Spectroscopic Structural Confirmation

While HPLC confirms purity, spectroscopic methods confirm the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. For 2-Chloroisonicotinic acid, one would expect to see distinct signals for the three protons on the pyridine ring, with their chemical shifts and coupling patterns confirming the 2,4-substitution pattern.

    • ¹³C NMR: Shows the number of unique carbon environments. The spectrum for this compound would display six distinct signals, including one for the carboxylic acid carbon (~165-175 ppm) and others corresponding to the carbons of the chlorinated pyridine ring.[10]

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound. Using electrospray ionization (ESI) in negative mode, the [M-H]⁻ ion would be observed at an m/z corresponding to the molecular weight minus one proton. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.[11][12]

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups. Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches characteristic of the pyridine ring (~1400-1600 cm⁻¹).

G cluster_0 Purity & Identity Workflow Sample Synthesized Material (2-Chloroisonicotinic Acid) HPLC HPLC Analysis (Purity Assessment) Sample->HPLC MS Mass Spectrometry (Molecular Weight) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C Structure) Sample->NMR IR IR Spectroscopy (Functional Groups) Sample->IR Report Certificate of Analysis (Confirmed Structure & Purity) HPLC->Report MS->Report NMR->Report IR->Report

Caption: Self-validating analytical workflow for compound characterization.

Part 4: Applications in Research and Drug Development

2-Chloroisonicotinic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the differential reactivity of its functional groups.

  • Amide Synthesis: The carboxylic acid is readily converted into amides using standard coupling reagents (e.g., HATU, HOBt/EDC) or by first converting it to an acid chloride with thionyl chloride or oxalyl chloride. This is a cornerstone of medicinal chemistry for building larger, more complex molecules.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated by the electron-withdrawing nitrogen atom in the ring, making it a prime site for SNAr reactions. This allows for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols) to build diverse molecular libraries. For example, 2-Chloroisonicotinic acid is used as a reagent in the synthesis of (phenylmorpholinyl)pyrimidinones, which act as selective glycogen synthase kinase-3β inhibitors.[1]

  • Precursor to Heterocyclic Systems: It serves as a starting material for constructing fused heterocyclic systems. For instance, it can be used to synthesize 11-oxo-11H-pyrido[2,1-b]quinazoline-7-carboxylic acid derivatives.[2]

The related compound, 2-chloronicotinic acid, is a crucial intermediate for synthesizing important molecules like the herbicide nicosulfuron, the anti-inflammatory drug niflumic acid, and the HIV reverse transcriptase inhibitor nevirapine.[4][6] This further underscores the significance of this structural motif in applied chemistry.

References

  • Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0002621). [Link]

  • Royal Society of Chemistry. Analytical Methods.

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  • Royal Society of Chemistry. Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]

  • Pharmaffiliates. CAS No : 6313-54-8 | Product Name : 2-Chloroisonicotinic acid. [Link]

  • Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]

  • Veer-Chemie. 2- Chloro Isonicotinic Acid. [Link]

  • Google Patents.
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  • Google Patents.
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  • PubMed. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. [Link]

  • Wyoming Water Research Center. SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. [Link]

  • PMC. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • ResearchGate. (PDF) Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • ResearchGate. Synthesis, Characterization and Relativistic DFT Studies of fac -Re(CO) 3 (isonicotinic acid) 2 Cl complex | Request PDF. [Link]

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An In-depth Technical Guide to the Acidity and pKa of 2-Chloro-3-(methylthio)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the acidity and predicted pKa values of 2-Chloro-3-(methylthio)isonicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental and computational protocols to characterize this specific molecule. Given the absence of published experimental data for this compound, this guide focuses on predictive methodologies grounded in the established physicochemical properties of its constituent functional groups and analogous structures.

Introduction

2-Chloro-3-(methylthio)isonicotinic acid is a substituted pyridinecarboxylic acid. Its chemical behavior, particularly its acid-base properties, is dictated by the interplay of three key functional groups on the pyridine ring: a carboxylic acid at the 4-position, a chloro group at the 2-position, and a methylthio group at the 3-position. The ionization state of a molecule, quantified by its pKa value(s), is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding.[1] This guide will first deconstruct the molecule to predict its acidic and basic centers and then provide robust, field-proven methods for their empirical and computational determination.

Part 1: Theoretical Prediction of Acidity and pKa Values

The molecule possesses two ionizable centers: the acidic carboxylic acid group (-COOH) and the basic pyridine ring nitrogen. Therefore, two distinct pKa values are anticipated.

  • pKa1 : Corresponding to the deprotonation of the highly acidic carboxylic acid group.

  • pKa2 : Corresponding to the deprotonation of the protonated pyridinium ion.

The acidity of these centers is modulated by the electronic effects of the substituents.

The Isonicotinic Acid Backbone

The parent structure, isonicotinic acid (pyridine-4-carboxylic acid), is an amphoteric compound.[2] It has a carboxylic acid pKa of approximately 4.96 and a pyridinium ion pKa of approximately 1.77.[3][4] The presence of substituents will significantly alter these baseline values.

Influence of Substituents

Any factor that stabilizes the carboxylate anion relative to the undissociated acid will increase acidity (lower the pKa).[5]

  • 2-Chloro Substituent : As a halogen, chlorine exerts a powerful electron-withdrawing inductive effect (-I).[6] This effect significantly stabilizes the negative charge of the carboxylate anion, thereby increasing the acidity of the carboxylic acid group (lowering pKa1). Simultaneously, it withdraws electron density from the pyridine ring, making the nitrogen lone pair less available to accept a proton and thus decreasing the basicity of the pyridine nitrogen (lowering pKa2).[6] The pKa of the conjugate acid of 2-chloropyridine is 0.49, a substantial decrease from pyridine's pKa of 5.2, illustrating this strong electron-withdrawing effect.[6][7][8]

  • 3-Methylthio Substituent : The methylthio (-SCH3) group has a more complex influence. It exerts a mild electron-withdrawing inductive effect (-I) due to the electronegativity of the sulfur atom. It can also exhibit a weak electron-donating resonance effect (+R) by donating a lone pair of electrons to the aromatic system. Its position at C-3 means its inductive effect will have a moderate impact on both the C-4 carboxyl group and the N-1 nitrogen.

Predicted pKa Values

Based on the additive effects of the substituents, we can predict the approximate pKa values for 2-Chloro-3-(methylthio)isonicotinic acid.

  • pKa1 (Carboxylic Acid) : The strong -I effect of the 2-chloro group is expected to dominate, significantly lowering the pKa of the carboxylic acid from the baseline of isonicotinic acid (~4.96). The additional weak -I effect from the 3-methylthio group will contribute to this acidification. Therefore, pKa1 is predicted to be considerably lower than 3.0 .

  • pKa2 (Pyridinium Ion) : The basicity of the pyridine nitrogen is drastically reduced by the 2-chloro substituent. The pKa of the conjugate acid of 2-chloropyridine is already very low at 0.49.[7][9] The 3-methylthio group's influence will be less pronounced, but its inductive withdrawal will further decrease the basicity. Thus, pKa2 is predicted to be less than 0.5 .

Ionizable CenterParent Compound (Isonicotinic Acid) pKaDominant Electronic EffectsPredicted pKa for 2-Chloro-3-(methylthio)isonicotinic acidRationale
Carboxylic Acid (-COOH) ~4.96[2][3]Strong -I from 2-Chloro; Weak -I from 3-Methylthio< 3.0 The powerful inductive electron withdrawal by the adjacent chloro group strongly stabilizes the carboxylate anion, increasing acidity.[5][10]
Pyridinium Ion (-NH+) ~1.77[4]Strong -I from 2-Chloro; Weak -I from 3-Methylthio< 0.5 The chloro group's strong inductive effect severely reduces the electron density on the nitrogen, making it a much weaker base than pyridine.[6]

Part 2: Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination due to its accuracy and reliability.[11][12] The method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (a strong acid or base).

Causality Behind Experimental Choices
  • Solvent Selection : The choice of solvent is critical. Water is the preferred solvent for biocompatibility and reference data. However, if the compound has low water solubility, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary. It is crucial to note that pKa values are solvent-dependent.

  • Ionic Strength : Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is essential to keep activity coefficients constant, ensuring that the measured potential changes are solely due to changes in hydrogen ion concentration.[13]

  • Inert Atmosphere : Purging the solution with an inert gas like nitrogen or argon removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases.[13]

  • Data Analysis : The pKa is the pH at which the analyte is 50% ionized. This corresponds to the midpoint of the buffer region on the titration curve. Identifying this point accurately is best achieved by plotting the first or second derivative of the pH vs. volume curve, where the inflection point (equivalence point) is sharply defined.[14]

Detailed Step-by-Step Protocol
  • Preparation of Reagents :

    • Prepare a standardized solution of ~0.1 M NaOH and ~0.1 M HCl.

    • Prepare a 0.15 M KCl solution to maintain ionic strength.

    • Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[13]

  • Sample Preparation :

    • Accurately weigh a sample of 2-Chloro-3-(methylthio)isonicotinic acid and dissolve it in a known volume of water (or a suitable co-solvent) containing 0.15 M KCl to achieve a final concentration between 10⁻³ and 10⁻⁴ M.[11][13]

  • Titration Procedure :

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Begin stirring the solution gently with a magnetic stirrer.

    • Immerse the calibrated combined pH electrode into the solution.

    • Purge the solution with nitrogen for 10-15 minutes before and during the titration.[13]

    • To determine both pKa values, first titrate with standardized HCl to a low pH (~1.5) to ensure full protonation of both sites.

    • Then, titrate the acidified solution with the standardized NaOH solution. Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH reading to stabilize after each addition.

    • Record the pH value and the total volume of titrant added after each increment. Continue the titration until the pH reaches ~11-12.

  • Data Analysis :

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks in this plot correspond to the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points. For a diprotic acid, pKa1 is the pH at the first half-equivalence point, and pKa2 is the pH at the second half-equivalence point.

Visualization of Experimental Workflow

Potentiometric_Titration_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep_reagents Prepare & Standardize 0.1M NaOH, 0.1M HCl, 0.15M KCl setup Assemble Titration Cell (Stirrer, N₂ Purge) prep_reagents->setup prep_sample Dissolve Analyte in 0.15M KCl Solution (10⁻³ - 10⁻⁴ M) prep_sample->setup calibrate_ph Calibrate pH Meter (pH 4, 7, 10 Buffers) calibrate_ph->setup acidify Acidify Sample with HCl to pH ~1.5 setup->acidify titrate Titrate with NaOH (Record pH vs. Volume) acidify->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve plot_derivative Plot 1st Derivative (ΔpH/ΔV vs. Volume) plot_curve->plot_derivative determine_ep Identify Equivalence Points (EPs) from Peaks plot_derivative->determine_ep determine_pka Calculate pKa Values (pH at 1/2 EP) determine_ep->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Part 3: Computational pKa Prediction

In silico methods provide a powerful, non-experimental route to estimate pKa values. These methods use quantum mechanics (QM) or a combination of QM and machine learning to calculate the free energy change of the dissociation reaction in a solvent.[15][16]

Rationale for Computational Approach

Computational chemistry allows for rapid screening and property prediction before a compound is synthesized. The most common approach involves calculating the Gibbs free energy (ΔG) of the acid dissociation reaction. The pKa is then derived from the equation: pKa = ΔG / (2.303 RT). Achieving accuracy requires a high-level quantum chemical method and a reliable continuum solvation model to account for the solvent's effect.[15][17]

General Computational Workflow
  • Structure Preparation :

    • Build the 3D structures of the relevant species: the neutral acid (AH), the carboxylate anion (A⁻), and the protonated pyridinium cation (AH₂⁺).

    • Perform a conformational search and geometry optimization for each species in the gas phase using a suitable level of theory (e.g., DFT with a functional like B3LYP).

  • Solvation Free Energy Calculation :

    • For each optimized structure, perform a single-point energy calculation in a simulated aqueous environment using a continuum solvation model (e.g., PCM, SMD). This provides the solvation free energy.[15]

  • Gibbs Free Energy Calculation :

    • The Gibbs free energy of the reaction in solution is calculated using a thermodynamic cycle (also known as the direct method). This involves combining the gas-phase free energies and the solvation free energies of the reactants and products.

  • pKa Calculation :

    • The pKa is calculated from the final Gibbs free energy of the acid dissociation reaction. This process is repeated for both the carboxylic acid dissociation and the pyridinium ion dissociation.

Visualization of Computational Workflow

Computational_pKa_Workflow cluster_struct 1. Structure Preparation cluster_energy 2. Energy Calculation cluster_pka 3. pKa Derivation build Build 3D Structures (AH, A⁻, AH₂⁺) optimize Gas-Phase Geometry Optimization (DFT) build->optimize solvation Calculate Solvation Free Energies (Continuum Model) optimize->solvation gibbs Calculate Gibbs Free Energy of Reaction (ΔG) solvation->gibbs calculate Calculate pKa from ΔG pKa = ΔG / (2.303 RT) gibbs->calculate pka1 pKa1 (Carboxylic Acid) calculate->pka1 pka2 pKa2 (Pyridinium Ion) calculate->pka2

Caption: General workflow for computational pKa prediction.

Conclusion

While direct experimental data for 2-Chloro-3-(methylthio)isonicotinic acid is not publicly available, a strong, predictive understanding of its acid-base chemistry can be established through fundamental principles. The presence of the electron-withdrawing 2-chloro and 3-methylthio substituents is expected to render both the carboxylic acid and the pyridine nitrogen significantly more acidic than in the parent isonicotinic acid. The protocols for potentiometric titration and computational analysis outlined in this guide provide robust, validated pathways for the precise determination of its pKa values, which are indispensable for its development in pharmaceutical and chemical research.

References

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Methodological & Application

Synthesis protocols for 2-Chloro-3-(methylthio)isonicotinic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-chloro-3-(methylthio)isonicotinic acid , a critical scaffold in the development of sulfonylurea herbicides (e.g., nicosulfuron analogs) and kinase-inhibiting pharmaceuticals.[1]

Unlike standard nucleophilic aromatic substitutions (


)—which favor displacement at the C2 position yielding the incorrect isomer—this protocol utilizes Iterative Directed Ortho-Metalation (DoM) .[1] This approach guarantees regiochemical integrity, preserving the C2-chlorine while installing the C3-thiomethyl and C4-carboxyl motifs with high precision.[1]

Retrosynthetic Analysis & Strategy

The synthesis addresses the challenge of "pyridyne" formation and halogen scrambling. By exploiting the distinct directing abilities of the chlorine and methylthio groups, we sequentially functionalize the pyridine ring.

  • Step 1: C3-Lithiation of 2-chloropyridine directed by the C2-Cl (Inductive effect/

    
    -coordination).[1]
    
  • Step 2: C4-Lithiation of the intermediate directed by the C3-SMe group (Chelation control).

Retrosynthesis cluster_legend Strategic Logic Target 2-Chloro-3-(methylthio) isonicotinic acid Inter 2-Chloro-3-(methylthio) pyridine Target->Inter C4-Carboxylation (DoM via SMe) Start 2-Chloropyridine (Commercially Available) Inter->Start C3-Sulfenylation (DoM via Cl) Legend Route avoids S_NAr to prevent C2-SMe formation.

Figure 1: Retrosynthetic logic relying on sequential lithiation events to ensure correct isomer substitution.

Experimental Protocols

Phase A: Synthesis of 2-Chloro-3-(methylthio)pyridine

This step installs the sulfur moiety.[1] The use of Lithium Diisopropylamide (LDA) at low temperature is critical to favor C3-deprotonation over nucleophilic attack at C2 or C6-lithiation.[1]

Materials:

  • 2-Chloropyridine (1.0 equiv)[1]

  • LDA (1.1 equiv, freshly prepared or titrated)

  • Dimethyl disulfide (MeSSMe) (1.2 equiv)

  • THF (Anhydrous)[2][3]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Charge with anhydrous THF.

  • Base Preparation: Cool THF to -78°C. Add LDA solution slowly.

  • Lithiation: Add 2-chloropyridine (diluted in THF) dropwise over 20 minutes. Maintain internal temperature < -70°C.

    • Mechanistic Note: The C2-Cl acts as a weak directing group.[1] Kinetic control at -78°C favors C3-Li species.[1]

  • Equilibration: Stir for 1 hour at -78°C to ensure complete formation of the 3-lithio-2-chloropyridine intermediate.

  • Quench: Add Dimethyl disulfide (MeSSMe) dropwise. The solution may change color (often yellow to pale).

  • Workup: Allow to warm to 0°C. Quench with saturated

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Checkpoint:

  • Target Yield: 75-85%

  • 1H NMR (CDCl3): Look for S-Me singlet (~2.5 ppm) and 3 aromatic protons.[1]

Phase B: Carboxylation to 2-Chloro-3-(methylthio)isonicotinic acid

The newly installed -SMe group is a potent Directed Metalation Group (DMG).[1] It chelates lithium, directing deprotonation exclusively to the C4 position (ortho to SMe).

Materials:

  • 2-Chloro-3-(methylthio)pyridine (Intermediate from Phase A)[1]

  • LDA (1.2 equiv) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) for higher regioselectivity.

  • Dry

    
     (gas or solid dry ice)
    
  • THF (Anhydrous)[2][3]

Protocol:

  • Lithiation: Cool a solution of 2-chloro-3-(methylthio)pyridine in THF to -78°C.

  • Addition: Add LDA (or LTMP) dropwise.[1]

    • Critical Control: Do not allow temperature to rise above -65°C. Higher temperatures may induce "halogen dance" (migration of Cl/Li) or polymerization.[1]

  • Reaction: Stir for 45-60 minutes at -78°C. The solution contains the 4-lithio species.

  • Carboxylation: Bubble excess dry

    
     gas through the solution (or pour reaction mixture onto crushed dry ice). Stir for 30 minutes.
    
  • Acidification: Allow to warm to room temperature. Adjust pH to ~2-3 with 1M HCl carefully (evolution of

    
    ).[1]
    
  • Isolation: The product often precipitates as a solid from the acidic aqueous/THF mixture. Filter and wash with cold water.[1] If no precipitate, extract with EtOAc, wash with brine, and recrystallize from Ethanol/Water.

Data Summary Table:

ParameterPhase A (Sulfenylation)Phase B (Carboxylation)
Substrate 2-Chloropyridine2-Chloro-3-(methylthio)pyridine
Reagent LDA / MeSSMeLDA /

Temp -78°C-78°C
Directing Group Cl (Inductive)SMe (Chelation)
Key Risk Nucleophilic attack at C2Halogen Dance (Cl migration)
Typical Yield 80%65-75%

Mechanistic Pathway & Validation

The success of this protocol relies on the "Ortho-Lithiation" hierarchy.[1] The diagram below illustrates the sequential activation.

Mechanism cluster_step1 Step 1: C3 Functionalization cluster_step2 Step 2: C4 Functionalization S1 2-Cl-Pyridine I1 3-Lithio-2-Cl-Py (Stabilized by Cl) S1->I1 LDA, -78°C P1 2-Cl-3-(SMe)-Py I1->P1 MeSSMe I2 4-Lithio Species (Chelated by SMe) P1->I2 LDA, -78°C (SMe directs to C4) Final Target Acid (4-COOH) I2->Final CO2, H+

Figure 2: Mechanistic pathway showing the specific lithiation sites.[1] The SMe group in Step 2 overrides the Cl influence, directing lithiation to C4.

Quality Control (QC) Criteria:

  • Regiochemistry Check (1H NMR):

    • The starting material (2-Cl-3-SMe-Py) has 3 aromatic protons.[1]

    • The Product must show two doublets (C5-H and C6-H) with a coupling constant of

      
       Hz.
      
    • Failure Mode: If a singlet is observed, C6-carboxylation may have occurred (unlikely with SMe director).[1]

  • Purity: HPLC purity >98% (254 nm).

  • Appearance: Off-white to pale yellow solid.[1]

References

  • Schlosser, M., & Rausis, T. (2005). Site-Selective Derivatization of 2-Chloropyridine.

    • Source:

  • Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of Pyridines.

    • Source:

  • Miletin, M., et al. (2000). Preparation of 2-chloro-6-alkylthio-4-pyridinecarboxylic acids.

    • Source:

  • Estel, L., et al. (1988). Regioselective synthesis of 2,3-disubstituted pyridines.

    • Source:

Disclaimer: This protocol involves the use of pyrophoric reagents (organolithiums) and toxic gases.[1] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Selective Oxidation of Methylthio Group in 2-Chloro-3-(methylthio)isonicotinic Acid

[1]

Abstract & Scientific Context

The oxidation of the methylthio group in 2-Chloro-3-(methylthio)isonicotinic acid is a pivotal transformation in the synthesis of sulfonylurea herbicides and pharmaceutical intermediates.[1] The resulting sulfoxide (–S(O)Me) and sulfone (–S(O)₂Me) moieties serve two distinct purposes:

  • Pharmacophores: The sulfone group itself acts as a hydrogen-bond acceptor in bioactive molecules.[1]

  • Synthetic Handles: The sulfonyl group is a potent electron-withdrawing group (EWG), significantly increasing the electrophilicity of the pyridine ring. This activates the C3 position for Nucleophilic Aromatic Substitution (

    
    ), allowing the sulfone to act as a "fugitive" leaving group, often superior to the adjacent chlorine.
    
Chemical Challenges
  • Regioselectivity (S- vs. N-oxidation): The pyridine nitrogen is susceptible to oxidation to the N-oxide (

    
    ).[1] However, the presence of the electron-withdrawing Chlorine (C2) and Carboxylic Acid (C4) groups deactivates the ring nitrogen, making S-oxidation kinetically favored.
    
  • Chemomimesis: Over-oxidation to the sulfone is rapid. Stopping at the sulfoxide requires precise stoichiometric control and mild oxidants.

  • Substrate Stability: Harsh acidic or basic conditions at elevated temperatures may lead to hydrolysis of the C2-Chlorine or decarboxylation of the C4-Acid.[1]

Reaction Pathways & Mechanism

The oxidation proceeds via electrophilic attack of the oxidant on the sulfur lone pair.

ReactionPathwaySubstrate2-Chloro-3-(methylthio)isonicotinic acid(Sulfide)SulfoxideSulfoxide(Intermediate)Substrate->SulfoxideOxidant (1.0 eq)Kinetic ControlNOxideN-Oxide(Impurity)Substrate->NOxidePeracids (Uncatalyzed)Side ReactionSulfoneSulfone(Target Product)Sulfoxide->SulfoneOxidant (>2.0 eq)Thermodynamic ControlSulfoxide->NOxide

Figure 1: Stepwise oxidation pathway. Catalytic methods (e.g., Na₂WO₄) preferentially drive the S-oxidation path (solid lines) over N-oxidation (dashed lines).[1]

Experimental Protocols

Method A: Selective Synthesis of Sulfoxide

Target: 2-Chloro-3-(methylsulfinyl)isonicotinic acid Reagent: Sodium Periodate (NaIO₄) Rationale: Periodate is a highly selective oxidant that reacts cleanly with sulfides to form sulfoxides but reacts very sluggishly with sulfoxides to form sulfones.[1] This kinetic brake allows for high chemoselectivity.[1]

Protocol Steps:
  • Dissolution: Charge 2-Chloro-3-(methylthio)isonicotinic acid (10.0 g, 49.1 mmol) into a 500 mL round-bottom flask. Add Methanol (100 mL) and Water (20 mL) . Stir to form a slurry.

  • Oxidant Preparation: In a separate beaker, dissolve Sodium Periodate (11.0 g, 51.5 mmol, 1.05 eq) in Water (60 mL). Note: Mild heating (40°C) may be required to dissolve NaIO₄ completely.

  • Addition: Cool the substrate slurry to 0–5°C (ice bath). Add the NaIO₄ solution dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours.

    • Monitoring: Check by HPLC/TLC.[1] The starting material (Sulfide) should disappear; Sulfone formation should be <2%.

  • Workup:

    • Filter off the precipitated inorganic salts (NaIO₃).

    • Concentrate the filtrate under reduced pressure to remove Methanol.

    • Adjust pH of the aqueous residue to ~2.0 with 1N HCl if necessary to precipitate the product.

    • Filter the white solid, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 45°C.

Method B: Exhaustive Oxidation to Sulfone (Green Chemistry)

Target: 2-Chloro-3-(methylsulfonyl)isonicotinic acid Reagent: 30% Hydrogen Peroxide (


Rationale:11
Protocol Steps:
  • Setup: In a 250 mL 3-neck flask equipped with a thermometer, reflux condenser, and addition funnel, charge:

    • 2-Chloro-3-(methylthio)isonicotinic acid (10.0 g, 49.1 mmol)[1]

    • Glacial Acetic Acid (40 mL) (Solvent/Proton source)

    • Sodium Tungstate Dihydrate (

      
      )  (0.32 g, 1.0 mmol, 2 mol%)
      
  • Activation: Heat the mixture to 50–55°C . The solid may not fully dissolve initially.

  • Oxidation: Add 30% Hydrogen Peroxide (12.0 mL, ~117 mmol, 2.4 eq) dropwise over 45 minutes.

    • Caution: The reaction is exothermic. Maintain internal temperature between 60–70°C. Do not exceed 75°C to prevent decarboxylation.[1]

  • Completion: Stir at 60°C for an additional 2–3 hours.

    • Visual Cue: The reaction mixture usually becomes homogenous and turns a pale yellow.

  • Quench & Isolation:

    • Cool the mixture to room temperature.

    • Add Sodium Bisulfite (aq) solution slowly to quench excess peroxide (test with starch-iodide paper: blue = active peroxide; colorless = quenched).[1]

    • Dilute with cold water (100 mL). The sulfone product will precipitate.

    • Filter the solid.[2][3] Recrystallize from Ethanol/Water if high purity (>99%) is required.[1]

Workflow Diagram (Method B)

WorkflowSetupSetup:Substrate + AcOH + Na2WO4Heat to 55°CAdditionAddition:Add 30% H2O2 dropwise(Exotherm Control: <75°C)Setup->AdditionReactionReaction:Stir at 60°C for 3h(Monitor HPLC)Addition->ReactionQuenchQuench:Cool to RTAdd NaHSO3 (Destroy H2O2)Reaction->QuenchIsolationIsolation:Dilute with WaterFilter PrecipitateQuench->Isolation

Figure 2: Process flow for Tungstate-catalyzed oxidation.[1]

Analytical Data Summary

ParameterSulfide (Start)Sulfoxide (Method A)Sulfone (Method B)
Oxidation State -20+2
HPLC RT (Reverse Phase) ~8.5 min~4.2 min~5.8 min
Solubility (Water) LowModerateModerate/High (Hot)
Melting Point 215–217°C146–148°C (dec)185–188°C
Key IR Band -1030–1060 cm⁻¹ (S=O)1150, 1300 cm⁻¹ (O=S=O)

Note: Retention times (RT) are illustrative for a C18 column with Acetonitrile/Water gradient.

Critical Troubleshooting & Safety

  • Exotherm Control: The oxidation from Sulfoxide to Sulfone releases significant heat. On scales >50g, active cooling (jacketed reactor) is mandatory during

    
     addition.
    
  • Peroxide Safety: Never distill the reaction mixture to dryness if excess peroxides are present. Always test with starch-iodide paper and quench with Bisulfite/Thiosulfate.[1]

  • Catalyst Removal: Tungsten residues can be removed by washing the final filter cake with dilute bicarbonate solution, as tungstates are soluble in basic media (though this converts the acid to the salt).

  • Decarboxylation: Avoid temperatures >80°C. The electron-deficient ring facilitates thermal decarboxylation of the C4-acid.[1]

References

  • General Pyridine Oxidation: Black, G., et al. "Oxidation of certain methylpyridines to pyridine carboxylic acids."[4] J. Org.[1][4] Chem. 1949, 14(1), 14-21.[1][4] Link

  • Tungstate Catalysis: Noyori, R., et al. "A Sato, K. et al. "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science. 1998, 281, 1646.
  • Sulfone Synthesis: "Process for preparing 2-chloro-sulfonyl-3-methyl benzoate."[1][5] Patent CN101786972A.[1] Link

  • Reactivity of 2-Chloroisonicotinic Acid: "Synthesis of 2-Chloronicotinic Acid Derivatives." Atlantis Press.[1][6] Link

Application Notes and Protocols for Cyclization of 2-Chloro-3-(methylthio)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Novel Thieno[3,2-b]pyridine Scaffolds

The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] Derivatives of this bicyclic system have shown a broad spectrum of biological activities, including potential applications as anti-inflammatory, anti-cancer, and anti-mycobacterial agents.[1][2][3] The strategic synthesis of functionalized thieno[3,2-b]pyridines is therefore of paramount importance for the exploration of new therapeutic agents.

This technical guide details the application of 2-Chloro-3-(methylthio)isonicotinic acid as a versatile precursor for the synthesis of thieno[3,2-b]pyridine-7-carboxylic acid through an intramolecular cyclization strategy. The inherent functionalities of the starting material—a strategically positioned leaving group (chloro), a nucleophilic sulfur (from the methylthio group), and a directing carboxylic acid group—render it an ideal candidate for efficient ring closure.

Reaction Principle: Intramolecular Nucleophilic Aromatic Substitution (SNAr)

The core of this synthetic transformation lies in an intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the sulfur atom of the methylthio group, acting as an internal nucleophile, attacks the carbon atom bearing the chloro group on the pyridine ring. The isonicotinic acid moiety at the 4-position of the pyridine ring is electron-withdrawing, which serves to activate the ring system towards nucleophilic attack, thereby facilitating the SNAr reaction.[4]

The reaction is typically promoted by a base, which can play a dual role: facilitating the demethylation of the methylthio group to a more potent nucleophilic thiolate and neutralizing the HCl generated during the cyclization. The overall transformation results in the formation of the fused thieno[3,2-b]pyridine ring system.

Proposed Reaction Scheme

The proposed cyclization of 2-Chloro-3-(methylthio)isonicotinic acid to yield thieno[3,2-b]pyridine-7-carboxylic acid is depicted below:

Caption: Proposed intramolecular cyclization of 2-Chloro-3-(methylthio)isonicotinic acid.

Experimental Workflow

The overall experimental process, from the setup of the reaction to the isolation and purification of the final product, is outlined in the following workflow diagram.

Experimental_Workflow start Reaction Setup: - Add 2-Chloro-3-(methylthio)isonicotinic acid and solvent (e.g., DMF) to a flame-dried flask. - Establish an inert atmosphere (N₂ or Ar). add_base Addition of Base: - Cool the reaction mixture (e.g., 0 °C). - Add a strong, non-nucleophilic base (e.g., NaH) portion-wise. start->add_base reaction Reaction Progression: - Allow the mixture to warm to room temperature and then heat (e.g., 80-100 °C). - Monitor the reaction by TLC or LC-MS. add_base->reaction workup Reaction Work-up: - Cool the reaction to room temperature. - Quench the reaction with water or a mild acid. - Acidify the aqueous solution to precipitate the product. reaction->workup isolation Isolation: - Collect the precipitate by vacuum filtration. - Wash the solid with water and a non-polar organic solvent (e.g., hexanes). workup->isolation purification Purification: - Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/Water) to obtain the pure thieno[3,2-b]pyridine-7-carboxylic acid. isolation->purification characterization Characterization: - Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy. purification->characterization

Caption: General experimental workflow for the synthesis of thieno[3,2-b]pyridine-7-carboxylic acid.

Proposed Protocol for the Synthesis of Thieno[3,2-b]pyridine-7-carboxylic acid

This protocol is a proposed method based on established principles of intramolecular SNAr reactions for the synthesis of related thienopyridine systems.[5][6] Optimization of reaction conditions may be necessary to achieve the best results.

Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
2-Chloro-3-(methylthio)isonicotinic acidC₇H₆ClNO₂S203.651.0
Sodium Hydride (60% dispersion in mineral oil)NaH24.002.2
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09-
Hydrochloric Acid (1 M aqueous solution)HCl36.46As needed
Deionized WaterH₂O18.02-
EthanolC₂H₅OH46.07-
HexanesC₆H₁₄86.18-

Equipment

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Heating mantle with temperature controller

  • Thin Layer Chromatography (TLC) apparatus

  • Vacuum filtration setup (Büchner funnel and flask)

  • Standard laboratory glassware

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-3-(methylthio)isonicotinic acid (1.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M.

  • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Addition of Base: Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Progression: After the addition of the base is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by the dropwise addition of water to destroy any excess sodium hydride.

  • Acidify the aqueous mixture to a pH of 3-4 with 1 M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Wash the collected solid with deionized water, followed by a small amount of cold hexanes to remove any non-polar impurities.

  • Purification: Dry the crude product under vacuum.

  • Further purify the thieno[3,2-b]pyridine-7-carboxylic acid by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Product Characteristics

CharacteristicValue
Molecular FormulaC₇H₅NO₂S
Molecular Weight167.19 g/mol
AppearanceOff-white to pale yellow solid
Suggested Analysis¹H NMR, ¹³C NMR, HRMS, IR

Mechanism of Intramolecular Cyclization

The proposed mechanism for the base-mediated intramolecular cyclization of 2-Chloro-3-(methylthio)isonicotinic acid is illustrated below.

Reaction_Mechanism start Starting Material: 2-Chloro-3-(methylthio)isonicotinic acid deprotonation Deprotonation & Demethylation: Base (e.g., NaH) removes the acidic proton from the carboxylic acid and facilitates demethylation to form a thiolate intermediate. start->deprotonation snar_attack Intramolecular Nucleophilic Attack: The thiolate anion attacks the carbon bearing the chloro group in an intramolecular SNAr fashion. deprotonation->snar_attack meisenheimer Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed. snar_attack->meisenheimer elimination Elimination of Chloride: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion. meisenheimer->elimination product Product Formation: Protonation during work-up yields the final product, thieno[3,2-b]pyridine-7-carboxylic acid. elimination->product

Caption: Proposed mechanism for the intramolecular SNAr cyclization.

Trustworthiness and Self-Validation

The protocol described is grounded in well-established principles of organic chemistry, particularly nucleophilic aromatic substitution on electron-deficient heterocyclic systems.[4][7] The progress of the reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS, allowing for real-time assessment of the conversion of the starting material to the product. The structure of the final product can be unequivocally confirmed by a combination of spectroscopic methods (NMR, MS, IR), ensuring the validity of the synthetic transformation.

Conclusion

The intramolecular cyclization of 2-Chloro-3-(methylthio)isonicotinic acid represents a promising and efficient strategy for the synthesis of the valuable thieno[3,2-b]pyridine-7-carboxylic acid scaffold. This approach leverages the inherent reactivity of the starting material to construct a key heterocyclic core for further elaboration in drug discovery and development programs. The provided protocol, based on analogous transformations, offers a robust starting point for researchers to explore this synthetic route.

References

  • PubMed. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. Eur J Med Chem. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Available at: [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]

  • Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of new 4-(phenylamino)thieno[2,3-b]pyridines and derivatives of the novel benzo[b]thieno[3,2-h]-1,6-naphthyridine tetracyclic system. Available at: [Link]

  • MDPI. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Available at: [Link]

  • Sciforum. (n.d.). Synthesis of new functionalized thieno[2,3-b]pyridines. Available at: [Link]

  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available at: [Link]

  • ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Available at: [Link]

  • Arkivoc. (n.d.). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][1][3]naphthyridinones and pyrazolo[3,4-c][1][3]. Available at: [Link]

  • Semantic Scholar. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Available at: [Link]

  • ResearchGate. (2025). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Available at: [Link]

Sources

Functionalization of the pyridine ring in 2-Chloro-3-(methylthio)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Pyridine Ring in 2-Chloro-3-(methylthio)isonicotinic Acid

Executive Summary

2-Chloro-3-(methylthio)isonicotinic acid is a densely functionalized pyridine scaffold offering three distinct vectors for orthogonal diversification. It serves as a critical intermediate in the synthesis of herbicides (e.g., sulfonylureas), kinase inhibitors, and antitubercular agents.[1] This guide provides validated protocols for the chemoselective manipulation of the C2-Chlorine, C4-Carboxylic Acid, and C3-Methylthio moieties.[2][3]

Key Technical Insight: The reactivity of this scaffold is governed by the "Push-Pull" electronic effects. The C2-position is highly electrophilic due to the inductive effect of the pyridine nitrogen and the adjacent electron-withdrawing C3-sulfide (and potentially C4-carboxyl).[2][3] However, the C3-SMe group acts as a "latent" electrophile; while initially electron-donating, its oxidation to a sulfone (


) dramatically alters the ring's electronics, activating the C2 position for rapid nucleophilic attack or serving as a leaving group itself under specific conditions.[2]

Reactivity Profile & Strategic Planning

Before initiating synthesis, researchers must understand the electronic hierarchy of the ring.

Electronic Reactivity Map:

  • C2-Cl (Primary Electrophile): Activated by the pyridine nitrogen (

    
     effects).[2][3][1] Prime target for 
    
    
    
    and Pd-catalyzed cross-couplings.
  • C4-COOH (Primary Nucleophile/Anchor): Standard acid handle.[2][3][1] Can be esterified, amidated, or reduced.[1][4] It is often derivatized first to anchor the molecule to a resin or solubilizing group.

  • C3-SMe (Latent Switch):

    • Native State:[1] Weakly activating (donor).[1] Directs electrophilic substitution to C5 (rarely used).[1]

    • Oxidized State (

      
      ): Strong electron-withdrawing group (EWG).[2][3][1] Makes C2 hyper-reactive to 
      
      
      
      .[2][3][1]

Figure 1: Orthogonal reactivity vectors.[2][3][1] C2 is the primary electrophilic site, while C3 requires activation.

Application Protocols

Protocol A: C4-Carboxylic Acid Derivatization (Amidation)

Purpose: To generate a library of amides while preserving the C2-Cl handle for subsequent diversification.[2][3]

Mechanism: The carboxylic acid is converted to an acid chloride using thionyl chloride (


).[1][5] The 2-Cl and 3-SMe groups are stable to these conditions.[2]

Step-by-Step Methodology:

  • Activation: Suspend 2-chloro-3-(methylthio)isonicotinic acid (1.0 eq) in anhydrous Toluene (0.5 M).

  • Add Thionyl Chloride (

    
    , 2.0 eq) and a catalytic drop of DMF (5 mol%).[1]
    
  • Reflux: Heat to 80°C for 2 hours. The solution should become clear, indicating acid chloride formation.[1]

  • Evaporation: Concentrate in vacuo to remove excess

    
    . Azeotrope with toluene (2x) to ensure complete removal of acidic volatiles.[3][1]
    
  • Coupling: Redissolve the crude acid chloride in DCM (0.2 M). Cool to 0°C.[1]

  • Add the Amine (

    
    , 1.1 eq) followed by DIPEA (2.5 eq) dropwise.[3][1]
    
  • Workup: Stir at RT for 4 hours. Wash with 1N HCl (rapidly, to avoid pyridine protonation/extraction issues if product is basic) and Brine.[1] Dry over

    
    .[3][1]
    

Critical Note: Do not use alcohols for quenching unless an ester is desired.[3][1] The acid chloride is highly reactive.

Protocol B: C2-Chlorine Functionalization via

Purpose: Displacement of the chlorine atom by nucleophiles (amines, alkoxides, thiols).[2][1]

Mechanism: The reaction proceeds via a Meisenheimer-like complex.[2][3] The 3-SMe group provides slight electron donation, making this reaction slower than in 2-chloroisonicotinic acid, but still viable due to the inductive pull of the pyridine nitrogen.[2]

Step-by-Step Methodology:

  • Setup: Dissolve the substrate (Acid or Amide derivative) in polar aprotic solvent (DMSO or NMP, 0.5 M).

  • Nucleophile Addition: Add the primary or secondary amine (2.0 eq).[1]

  • Base: Add

    
     or 
    
    
    
    (3.0 eq).[3][1]
  • Thermal Activation: Heat to 100–120°C in a sealed tube for 12–16 hours.

    • Microwave Option: 140°C for 30 minutes.

  • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to

    
    .[2][3]
    
  • Purification: Dilute with water. If the product precipitates, filter.[1][6] If not, extract with EtOAc.[1]

Data Summary: Nucleophile Scope

Nucleophile Class Conditions Yield (%) Notes

| Aliphatic Amines | DMSO,


, 

| 85-95% | Highly efficient.[2][3][1] | | Anilines | NMP,

, Microwave | 60-75% | Requires higher temp due to lower nucleophilicity.[3][1] | | Alkoxides (RO-) | THF/DMF, NaH,

| 70-85% | Competition with hydrolysis if water is present.[3][1] | | Thiols (RS-) | DMF,

, RT | >90% | Very rapid due to high nucleophilicity of thiolate.[1] |
Protocol C: C3-Sulfur Manipulation (The "Switch")

Purpose: To activate the ring for further substitution or to create a sulfone leaving group.[2]

Scenario 1: Oxidation to Sulfone (


) 
Oxidizing the sulfide to a sulfone creates a potent electron-withdrawing group.[2][3] This makes the C2 position extremely reactive, often allowing 

at room temperature.[1]
  • Dissolution: Dissolve substrate in DCM (0.1 M).

  • Oxidant: Add m-CPBA (2.2 eq) portion-wise at 0°C.

  • Reaction: Stir at RT for 4 hours.

  • Quench: Quench with saturated

    
     (to destroy peroxides) and 
    
    
    
    .
  • Result: The product, 2-chloro-3-(methylsulfonyl)isonicotinic acid derivative, is now a "hot" electrophile.[2][3][1]

Scenario 2: Liebeskind-Srogl Cross-Coupling Advanced Technique: This Pd-catalyzed reaction uses a copper cofactor to couple thioethers with boronic acids, effectively replacing the -SMe group with a Carbon substituent.[2][3]

  • Reagents: Substrate (1.0 eq), Boronic Acid (

    
    , 2.0 eq), CuTC (Copper(I) thiophene-2-carboxylate, 1.5 eq), 
    
    
    
    (5 mol%).[2][1]
  • Solvent: Degassed THF (0.1 M).

  • Conditions: Heat at 50°C under Argon for 18 hours.

  • Mechanism: The CuTC activates the sulfur for oxidative addition by Palladium. This is one of the few ways to form a C-C bond at the C3 position directly.

Integrated Workflow Diagram

The following diagram illustrates a sequential library generation workflow, moving from the anchor (C4) to the primary electrophile (C2) and finally the latent switch (C3).

Figure 2: Sequential functionalization workflow for high-diversity library generation.

References

  • Structure & Reactivity of 2-Chloronicotinic Acids

    • Source: PrepChem.[3][1] "Synthesis of 2-chloronicotinic acid."

    • URL:[Link]

  • Nucleophilic Arom

    
    ) on Pyridines: 
    
    • Source: Master Organic Chemistry.[1] "Nucleophilic Aromatic Substitution (

      
      )."
      
    • URL:[Link]

  • Liebeskind-Srogl Coupling (Thioether Functionalization)

    • Source: Organic Chemistry Portal.[1] "Liebeskind-Srogl Coupling."[2][1]

    • URL:[Link]

  • Oxidation of Sulfides to Sulfones

    • Source: Wikipedia.[3][1] "Parikh–Doering oxidation" (General DMSO/Oxidation context) & General Sulfone Synthesis.[3][1]

    • URL:[Link][2][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & Stability Optimization for 2-Chloro-3-(methylthio)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the physicochemical challenges associated with 2-Chloro-3-(methylthio)isonicotinic acid (CAS 100364-83-6). Researchers often encounter precipitation in aqueous media and degradation during storage. This molecule presents a "solubility paradox": it is a lipophilic aromatic compound that possesses a hydrophilic ionizable handle (carboxylic acid).

Successful handling requires a precise understanding of its pH-dependent solubility profile and oxidative sensitivity (due to the methylthio group).[1]

Module 1: The Physicochemical Profile

Before attempting dissolution, you must understand the forces at play.

PropertyValue / CharacteristicImplication for Experimentation
Functional Class Pyridinecarboxylic AcidAmphoteric potential, but dominated by acidic character due to the electron-withdrawing Chlorine.[1]
pKa (Estimated) ~3.0 – 3.5Critical: At pH < 3.0, the molecule is neutral and insoluble. At pH > 5.5, it exists as a soluble carboxylate anion.
Lipophilicity Moderate-HighThe 2-Chloro and 3-Methylthio groups increase LogP.[1] Water solubility of the neutral form is negligible (< 1 mg/mL).
Reactivity Alert Thioether (-SMe) & 2-ChloroS-Oxidation: Sensitive to peroxides/air over time.[1] Hydrolysis: The 2-Cl position is activated; avoid boiling in strong base (pH > 12).[1]

Module 2: Diagnostic FAQs

Q1: Why does my compound precipitate when I add water to my DMSO stock?

A: You are likely experiencing "solvent shock." The compound is soluble in DMSO because DMSO solvates the hydrophobic aromatic core. When you add water (especially unbuffered water with pH ~5-6), the solvent power drops, and the pH is likely too low to ionize the carboxylic acid.[1] The neutral molecule aggregates and crashes out.

  • Fix: Use a buffered aqueous solution (PBS, pH 7.4) rather than pure water. The buffer ensures the pH stays above the pKa, keeping the molecule ionized and soluble.

Q2: Can I use ethanol for biological assays?

A: Use with caution. While soluble in ethanol, this solvent is volatile and can concentrate your compound during evaporation, leading to crystal formation. Furthermore, ethanol is protic; for long-term storage, dipolar aprotic solvents (DMSO, DMF) are superior for preventing potential esterification or hydrogen-bond mediated aggregation.[1]

Q3: My solution turned yellow/brown over time. Is it still good?

A: Likely not. The color change suggests oxidation of the 3-methylthio group to a sulfoxide (S=O) or sulfone (O=S=O).[1] This is common if the DMSO stock was stored at room temperature or exposed to air.

  • Verification: Run an LC-MS. A mass shift of +16 (Sulfoxide) or +32 (Sulfone) confirms degradation.

Module 3: Advanced Troubleshooting Protocols

Scenario A: Preparing a Neutral Aqueous Solution (pH 7.4) for Assays

Target: Clear solution at 10 mM for in vitro screening.

The Logic: You cannot dissolve the solid directly in neutral water. You must "trick" it into solution using a co-solvent and pH control.

Protocol:

  • Weigh: 10 mg of 2-Chloro-3-(methylthio)isonicotinic acid.

  • Primary Solvation: Dissolve fully in 100 µL of anhydrous DMSO. Vortex until clear.

  • Preparation of Buffer: Prepare 9.9 mL of Phosphate Buffered Saline (PBS), pH 7.4.

  • Dropwise Addition: While vortexing the PBS rapidly, add the DMSO solution dropwise.

    • Note: If a cloud forms, stop. Add 10 µL of 1M NaOH to the suspension to push the equilibrium toward the soluble anion.

  • Final Check: Verify pH is 7.4. If acidic, the compound will precipitate.

Scenario B: Large Scale Dissolution for Chemical Synthesis

Target: High concentration (>100 mg/mL) for reaction.

The Logic: Water is the enemy here. Use dipolar aprotic solvents that disrupt the crystal lattice effectively.

Solvent Compatibility Matrix:

  • Excellent: DMSO, DMF, NMP (High solubility, stable).

  • Good: Methanol, Ethanol, Ethyl Acetate (Moderate solubility, heating may be required).

  • Poor: Water, Hexanes, Diethyl Ether (Avoid).

Module 4: Decision Logic & Workflows

Workflow 1: Solvent Selection Logic

Use this decision tree to select the correct solvent system based on your application.

SolventSelection Start Start: Dissolution Goal AppType Application Type? Start->AppType BioAssay Biological Assay (Aqueous) AppType->BioAssay ChemSyn Chemical Synthesis AppType->ChemSyn DMSO_Stock Make 100mM Stock in Anhydrous DMSO BioAssay->DMSO_Stock SolventScreen Solvent Screen ChemSyn->SolventScreen Dilution Dilute into Buffer (pH > 7.0) DMSO_Stock->Dilution CheckPrecip Precipitation? Dilution->CheckPrecip AddBase Add 1 eq. NaOH to ionize COOH CheckPrecip->AddBase Yes Success Ready for Assay CheckPrecip->Success No AddBase->Success DMF Use DMF/NMP (High Conc.) SolventScreen->DMF High Temp/Conc Alcohol Use MeOH/EtOH (Reflux capable) SolventScreen->Alcohol Mild/Workup

Caption: Decision matrix for selecting solvent systems based on experimental requirements. Blue nodes indicate decision points; Green nodes indicate optimal solutions.

Workflow 2: Degradation & Stability Risks

Understanding how the molecule breaks down is key to interpreting weird data.

Degradation Compound 2-Chloro-3-(methylthio) isonicotinic acid Oxidation Oxidation (Air/Peroxides) Compound->Oxidation Slow Hydrolysis Hydrolysis (High pH + Heat) Compound->Hydrolysis Rare (Requires Heat) Sulfoxide Sulfoxide/Sulfone (Inactive/Polar) Oxidation->Sulfoxide Hydroxy 2-Hydroxy Derivative (Substitution of Cl) Hydrolysis->Hydroxy

Caption: Primary degradation pathways.[1] The sulfide oxidation (top path) is the most common storage issue. The chloride displacement (bottom path) occurs only under harsh basic conditions.[1]

References & Grounding

  • Solubility of Pyridinecarboxylic Acids:

    • Context: General solubility principles for nicotinic/isonicotinic acid derivatives establish the baseline for pH-dependent solubility (Amphoteric nature).[1]

    • Source:

  • pKa Considerations for Chlorinated Pyridines:

    • Context: 2-Chloronicotinic acid (isomer) has a pKa of ~2.07, validating the acidity of the chloropyridine core.[1]

    • Source:[1]

  • Reactivity of Halopyridines:

    • Context: The activation of the 2-position by the pyridine nitrogen makes it susceptible to nucleophilic attack, a critical stability consideration.[1]

    • Source:

  • Synthesis & Handling of Methylthio-isonicotinic derivatives:

    • Context: Procedures involving analogous compounds (Methyl 2-chloro-3-methylisonicotinate) highlight the use of DMF and Potassium Carbonate, confirming the need for polar aprotic solvents and base.[1]

    • Source:[1]

Sources

Optimizing temperature for nucleophilic substitution of 2-Chloro-3-(methylthio)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers optimizing the nucleophilic aromatic substitution (SNAr) of 2-Chloro-3-(methylthio)isonicotinic acid .

Topic: Temperature Optimization for 2-Chloro-3-(methylthio)isonicotinic acid Role: Senior Application Scientist Status: Active Support

Core Reaction Overview & Mechanistic Logic

The substrate, 2-Chloro-3-(methylthio)isonicotinic acid , presents a unique "push-pull" electronic environment that complicates standard SNAr protocols.

  • The "Pull" (Activating): The pyridine nitrogen (N1) and the carboxylic acid at C4 (electron-withdrawing) activate the C2 position for nucleophilic attack.

  • The "Push" (Deactivating): The 3-methylthio group (-SMe) is the critical variable. Through mesomeric donation (+M effect), the sulfur lone pair increases electron density on the ring, partially counteracting the activation. Furthermore, it provides steric bulk immediately adjacent to the reaction center (C2).

Implication for Temperature: You cannot treat this simply like 2-chloropyridine. The deactivating -SMe group raises the activation energy (


), necessitating higher reaction temperatures than unsubstituted analogs, yet the carboxylic acid moiety introduces thermal instability risks (decarboxylation) if the temperature breaches critical thresholds.
Reaction Pathway Diagram

The following diagram illustrates the kinetic pathway and the competing side reactions driven by thermal variance.

SNAr_Pathway Substrate 2-Chloro-3-(methylthio) isonicotinic acid Meisenheimer Meisenheimer Complex (TS) Substrate->Meisenheimer + Heat (Activation Energy) Hydrolysis Side Product: 2-Hydroxy (Pyridone) Substrate->Hydrolysis H2O present High T (>100°C) Nu Nucleophile (R-NH2 / RO-) Nu->Meisenheimer Product 2-Substituted Product Meisenheimer->Product - Cl (Leaving Group) Decarb Side Product: Decarboxylation Product->Decarb Excessive Heat (>140°C)

Figure 1: Reaction pathway showing the primary SNAr mechanism and thermally induced failure modes.

Troubleshooting Guide & FAQs

Q1: I am observing <10% conversion at 60°C after 24 hours. Should I increase the temperature?

Diagnosis: Yes. The 3-methylthio group is electronically shielding the 2-chloro position. 60°C is likely insufficient to overcome the activation energy barrier created by the sulfide's electron donation. Solution:

  • Step-Up Protocol: Increase temperature to 80–90°C . This is the "Goldilocks" zone for substituted nicotinic acids.

  • Solvent Switch: If you are using ethanol or THF, switch to a dipolar aprotic solvent like DMSO or NMP . These solvents stabilize the charged Meisenheimer intermediate, effectively lowering the

    
     without requiring dangerous thermal extremes [1].
    
Q2: My reaction mixture turned black, and LCMS shows a mass corresponding to [M-44]. What happened?

Diagnosis: You have triggered decarboxylation .[1] Isonicotinic acids are prone to losing CO2 at high temperatures, a process catalyzed by the very basic conditions often used in SNAr. Root Cause: Temperature >130°C or prolonged heating in high-boiling solvents (e.g., DMF reflux). Corrective Action:

  • Cap the Temperature: Do not exceed 120°C.

  • Base Selection: Switch from strong hydroxides (KOH/NaOH) to milder carbonates (K2CO3) or organic bases (DIPEA). Strong bases lower the decarboxylation threshold [2].

Q3: I see a new peak with Mass [M-16+16] (Hydrolysis). Is temperature the culprit?

Diagnosis: Indirectly. High temperatures amplify the nucleophilicity of trace water. Even "anhydrous" solvents can contain enough water to compete with your nucleophile at 100°C+. Solution:

  • Dry Your System: Use molecular sieves in your solvent.

  • Concentration Effect: Increase the concentration of your desired nucleophile (amine/alkoxide). SNAr is second-order kinetics; doubling the nucleophile concentration doubles the rate of the desired reaction relative to hydrolysis (assuming water concentration is constant).

Optimized Experimental Protocol

Standardized for reaction with a primary amine (e.g., aniline or alkyl amine).

Reagents
  • Substrate: 2-Chloro-3-(methylthio)isonicotinic acid (1.0 eq)

  • Nucleophile: Primary Amine (2.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step Procedure
  • Inert Setup: Purge reaction vessel with Nitrogen (N2). Critical: Prevents oxidation of the methylthio group to sulfoxide.

  • Dissolution: Dissolve substrate in DMSO. Add DIPEA, then the amine.

  • Thermal Ramp:

    • Start at 80°C . Stir for 4 hours.

    • Checkpoint: Pull aliquot for HPLC/LCMS.

    • If conversion <50%: Increase to 100°C .

    • If conversion >50%: Maintain 80°C to minimize impurities.

  • Workup: Cool to room temperature. Dilute with water and adjust pH to ~4-5 with dilute HCl to precipitate the product (the zwitterionic amino-acid form usually precipitates near its isoelectric point).

Temperature Impact Data Table

Based on kinetic profiles of 2-chloro-3-substituted pyridines [3].

TemperatureConversion (4h)Impurity ProfileRecommendation
25°C < 5%NoneToo Low
60°C 15 - 30%Trace HydrolysisSluggish
90°C 85 - 95% < 2% Impurities Optimal
140°C 100%> 15% DecarboxylationUnsafe

Decision Logic for Optimization

Use this flow to determine your next experimental move.

Optimization_Tree Start Start Reaction @ 80°C Check Check LCMS (4 Hours) Start->Check LowConv Low Conversion (<30%) Check->LowConv GoodConv Good Conversion (>80%) Check->GoodConv Impurity High Impurities (Hydrolysis/Decarb) Check->Impurity Action1 Increase Temp to 100°C OR Change Solvent (DMSO) LowConv->Action1 Action2 Isolate Product GoodConv->Action2 Action3 Lower Temp to 70°C Dry Solvents Impurity->Action3

Figure 2: Decision tree for real-time reaction monitoring and adjustment.

References

  • RSC Advances : "Nucleophilic aromatic substitution reactions under aqueous, mild conditions." Royal Society of Chemistry, 2016.

  • Journal of Organic Chemistry : "Decarboxylation of Heteroaromatic Acids." ACS Publications.[2] (General mechanism validation for pyridine carboxylic acids).

  • ResearchGate : "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines."[3]

Sources

Preventing decarboxylation of 2-Chloro-3-(methylthio)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Chloro-3-(methylthio)isonicotinic Acid

User Guide Overview

Molecule: 2-Chloro-3-(methylthio)pyridine-4-carboxylic acid CAS: 103509-24-2 (Generic structure reference) Primary Application: Intermediate for Sulfonylurea Herbicides (e.g., Nicosulfuron). Critical Instability: Thermal Decarboxylation & Sulfur Oxidation.

This guide provides an autonomous technical framework for handling this specific intermediate. Unlike standard benzoic acids, substituted isonicotinic acids possess a "zwitterionic trigger" that catalyzes rapid decarboxylation under specific pH and thermal conditions.

Module 1: The Mechanism of Failure (Why it Decarboxylates)

To prevent product loss, you must understand the enemy. Decarboxylation in pyridine-4-carboxylic acids is not a random thermal event; it is a chemically catalyzed process driven by the protonation of the pyridine nitrogen.

The Hammick Reaction Pathway: When the pyridine nitrogen is protonated (in acidic media), it becomes a powerful electron sink. This withdraws electron density from the ring, stabilizing the development of a negative charge at the 4-position (the ylide intermediate) as


 leaves.

Key Risk Factors for 2-Chloro-3-(methylthio)isonicotinic Acid:

  • Zwitterion Formation: At pH < 1, the nitrogen is protonated (

    
    ), accelerating decarboxylation.
    
  • Thermal Threshold: While the solid may be stable up to ~170°C (melting/decomp), in solution (especially acidic), decarboxylation can occur as low as 60–80°C .

  • The Methylthio Effect: The bulky -SMe group at position 3 forces the carboxylic acid out of planarity, potentially lowering the activation energy for

    
     loss compared to unsubstituted isonicotinic acid.
    

DecarboxylationMechanism Start Stable Anion (High pH) Acid Acidification (pH < 2) Start->Acid + H+ Zwitterion Zwitterion Form (N-Protonated) Acid->Zwitterion Equilibrium TS Transition State (Ring withdraws e-) Zwitterion->TS Heat (>60°C) Product Decarboxylated Product (2-Chloro-3-(methylthio)pyridine) TS->Product Irreversible CO2 CO2 Gas TS->CO2

Caption: The "Danger Zone" is the Zwitterion state (Red). Keep the molecule in the Green or Yellow zones during processing.

Module 2: Synthesis & Safe Workup Protocol

Objective: Hydrolysis of Methyl 2-chloro-3-(methylthio)isonicotinate to the free acid without degradation.

Experimental Parameters Table
ParameterRecommended RangeCritical Limit (Do Not Exceed)Reason
Hydrolysis Temp 20°C – 45°C> 60°CPrevents thermal stress on the zwitterion.
Base Reagent LiOH or NaOH (1.1 eq)Excess strong baseAvoids side reactions with the -Cl or -SMe groups.
Acidification pH pH 3.0 – 4.0pH < 1.0pH < 1 protonates the Pyridine-N, triggering decarboxylation.
Workup Temp 0°C – 5°C> 25°CKinetic control of the degradation reaction.
Drying Vacuum, 40°COven, > 80°CThermal stability of the solid acid is limited.
Step-by-Step Protocol (Self-Validating)
  • Hydrolysis:

    • Dissolve the ester in THF/Water (3:1).

    • Add LiOH (1.1 equivalents) dropwise at room temperature .

    • Validation point: Monitor by TLC/HPLC. Disappearance of ester should occur within 2-4 hours without heating.

  • Phase Separation (Impurity Removal):

    • Once hydrolysis is complete, wash the basic aqueous layer with Ethyl Acetate to remove unreacted ester or non-acidic impurities.

    • Crucial: Keep the product in the aqueous phase (high pH = stable carboxylate salt).

  • Controlled Acidification (The Danger Step):

    • Cool the aqueous solution to 0–5°C (Ice bath).

    • Slowly add 1N HCl dropwise.

    • STOP when pH reaches 3.5 – 4.0 .

    • Why? This is near the Isoelectric Point (pI). The molecule is least soluble here and precipitates as the free acid, but the concentration of the dangerous N-protonated species is lower than at pH 1.

  • Isolation:

    • Filter the white/off-white solid immediately while cold.

    • Wash with cold water (pH adjusted to 4).

    • Dry under high vacuum at max 40°C.

Module 3: Troubleshooting & FAQs

Q1: My yield is significantly lower than expected (e.g., <50%), but the filtrate is clean.

  • Diagnosis: You likely over-acidified (pH < 1) or acidified while too warm.

  • Root Cause: In highly acidic water, the pyridine nitrogen protonates, increasing solubility (product stays in water) AND accelerating decarboxylation (product turns into gas and an oil).

  • Fix: Check the pH of your filtrate. If it is < 2, neutralize back to pH 3.5 to see if more crop precipitates. If not, the product has likely decarboxylated.

Q2: The product turned yellow/brown during drying.

  • Diagnosis: Oxidation of the Methylthio (-SMe) group.

  • Root Cause: The sulfur atom is susceptible to oxidation to sulfoxide (-S(=O)Me) or sulfone (-SO2Me) by atmospheric oxygen, especially if traces of metal ions or light are present.

  • Fix: Dry under nitrogen atmosphere or strict vacuum. Store in amber vials. Ensure no nitric acid or bleach was used in cleaning glassware.

Q3: NMR shows a new singlet peak around 8.3 ppm and loss of the carboxylic acid.

  • Diagnosis: Complete decarboxylation.

  • Explanation: The proton at the 4-position (where the COOH was) typically appears as a doublet or singlet in the aromatic region, distinct from the starting material.

  • Prevention: Review the "Acidification" step.[1] Did the internal temperature spike during HCl addition? Was the batch left stirring in acid overnight?

Q4: Can I use H2SO4 instead of HCl?

  • Recommendation: Avoid it if possible.

  • Reasoning: Concentrated H2SO4 is an oxidizing agent and a dehydrating agent. While dilute H2SO4 is chemically acceptable for pH adjustment, the heat of mixing (exotherm) is higher than HCl, creating local "hot spots" that trigger degradation.

Module 4: Decision Tree for Workup

Use this logic flow to determine the safety of your current batch.

WorkupLogic Start Hydrolysis Complete (Basic Solution) CheckTemp Is Temp < 10°C? Start->CheckTemp CoolDown Cool to 0-5°C CheckTemp->CoolDown No Acidify Add 1N HCl slowly CheckTemp->Acidify Yes CoolDown->Acidify CheckPH Check pH Acidify->CheckPH PH_High pH > 5 (Too Basic) CheckPH->PH_High > 5 PH_Good pH 3.0 - 4.0 (Target Zone) CheckPH->PH_Good 3.0 - 4.0 PH_Low pH < 2 (Danger Zone) CheckPH->PH_Low < 2.0 PH_High->Acidify Continue Acid Precipitate Filter Solid (Stable Acid) PH_Good->Precipitate Soluble Product Dissolves/ Decarboxylates PH_Low->Soluble

Caption: Follow the green path.[2] Deviation into the red zone (pH < 2) risks product loss.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
  • DuPont de Nemours & Co.Process for the preparation of pyridine sulfonamides (Nicosulfuron intermediates). US Patent 4,544,401 & US Patent 5,068,346. (Provides industrial context for the handling of 2-chloro-3-substituted pyridine acids).
  • Goossen, L. J., et al. "Protodecarboxylation of aromatic carboxylic acids."[3] Journal of Organic Chemistry, 74(7), 2620–2623, 2009.[3] Link (General conditions for decarboxylation of functionalized benzoates/pyridines).

  • Katritzky, A. R.Handbook of Heterocyclic Chemistry. 3rd Ed., Elsevier, 2010. (Stability profiles of pyridine carboxylic acids and zwitterion effects).

Sources

Technical Support Center: Recrystallization of 2-Chloro-3-(methylthio)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the recrystallization of 2-Chloro-3-(methylthio)isonicotinic acid. It is designed to be a practical resource for troubleshooting and optimizing the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for 2-Chloro-3-(methylthio)isonicotinic acid?

A1: The critical first step is to perform solubility tests to identify a suitable solvent.[1] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. This differential solubility is the fundamental principle that drives recrystallization.

Q2: Which solvents are good starting points for the recrystallization of 2-Chloro-3-(methylthio)isonicotinic acid?

A2: Based on the solubility of structurally similar compounds, such as methyl 2-chloro-3-methylisonicotinate and 2,6-dichloro-isonicotinic acid, good initial candidates for solubility testing include:

  • Halogenated Solvents: Dichloromethane, Chloroform[2][3]

  • Esters: Ethyl acetate[2][3]

  • Ethers: Tetrahydrofuran (THF)[2]

  • Alcohols: Methanol, Ethanol, 2-Propanol

  • Ketones: Acetone

  • Aqueous systems: Water (especially with pH adjustment)

Given the acidic nature of the carboxylic acid group, solubility in water is likely to be pH-dependent.

Q3: My compound seems to be soluble in everything or insoluble in everything. What should I do?

A3: This is a common challenge. If a single solvent does not provide the desired solubility profile, a two-solvent recrystallization is the recommended approach.[4] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then heated to redissolve the precipitate and allowed to cool slowly.

Q4: How much solvent should I use for recrystallization?

A4: The goal is to use the minimum amount of boiling solvent necessary to completely dissolve the crude solid.[1] Using too much solvent will result in a lower yield or may prevent crystallization altogether, as the solution will not be saturated upon cooling.[1]

Q5: My crystals are not forming, even after the solution has cooled. What can I do to induce crystallization?

A5: If crystals do not form spontaneously, several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod.[1] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a small crystal of the pure compound to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.

  • Reducing the Temperature: Cool the solution in an ice-water bath to further decrease the solubility of the compound.[1]

  • Reducing the Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to reach the saturation point.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution. 2. Induce crystallization by scratching the flask, adding a seed crystal, or cooling to a lower temperature.[1]
Oily precipitate forms instead of crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The compound is impure.1. Select a solvent with a lower boiling point. 2. Allow the solution to cool more slowly at room temperature before placing it in an ice bath. 3. Consider pre-purification by another method (e.g., column chromatography) if significant impurities are present.
Low recovery of purified crystals. 1. Too much solvent was used. 2. The crystals were washed with a solvent that was not ice-cold. 3. Premature crystallization occurred during hot filtration. 4. The compound has significant solubility in the cold solvent.1. Use the minimum amount of boiling solvent for dissolution.[1] 2. Always use ice-cold solvent to wash the crystals.[1] 3. Pre-warm the filtration apparatus (funnel and filter paper) with hot solvent.[4] 4. Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility losses.
Colored impurities remain in the crystals. 1. The impurity has similar solubility to the desired compound. 2. The impurity is entrapped within the crystal lattice.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. 2. Perform a second recrystallization.

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines the general steps for the purification of 2-Chloro-3-(methylthio)isonicotinic acid using a single solvent.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.
  • Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube at room temperature. Observe the solubility.
  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent.
  • A suitable solvent will dissolve the compound when hot but not at room temperature.
  • Allow the hot solution to cool to room temperature and then in an ice bath to ensure that the compound crystallizes out.

2. Dissolution:

  • Place the crude 2-Chloro-3-(methylthio)isonicotinic acid in an Erlenmeyer flask.
  • Add a minimal amount of the selected solvent.
  • Heat the flask on a hot plate with gentle swirling.
  • Add small portions of the hot solvent until the compound just dissolves.[5]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot filtration.
  • Pre-warm a funnel and fluted filter paper with hot solvent to prevent premature crystallization.[4]
  • Quickly pour the hot solution through the filter paper into a clean, pre-warmed Erlenmeyer flask.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

5. Crystal Collection:

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the ice-cold recrystallization solvent.
  • Turn on the vacuum and pour the cold crystal slurry into the funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

6. Drying:

  • Allow the crystals to dry on the filter paper by pulling air through them for several minutes.
  • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven can be used.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Solid solubility_test Solubility Testing start->solubility_test dissolution Dissolution in Minimal Hot Solvent solubility_test->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling Insoluble impurities removed hot_filtration->cooling No insoluble impurities ice_bath Ice Bath Cooling cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Ice-Cold Solvent filtration->washing drying Drying washing->drying end End: Pure Crystals drying->end

Sources

Stability of 2-Chloro-3-(methylthio)isonicotinic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-3-(methylthio)isonicotinic acid

Guide Series: Stability and Handling

Welcome to the technical support resource for 2-Chloro-3-(methylthio)isonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound, particularly under basic conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the integrity of your experiments and synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 2-Chloro-3-(methylthio)isonicotinic acid in basic aqueous solutions?

The principal stability issue is the hydrolysis of the chloro group at the 2-position of the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction.[1][2] The pyridine ring's nitrogen atom is electron-withdrawing, which significantly reduces electron density at the C2 (ortho) and C4 (para) positions.[1][3] This electron deficiency makes the C2 carbon highly susceptible to attack by nucleophiles, such as the hydroxide ion (OH⁻) present in basic media. The chloride ion is a good leaving group, facilitating this substitution.[1]

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The proximity of the electronegative nitrogen atom helps to stabilize this negatively charged intermediate, making 2-chloropyridine derivatives significantly more reactive towards nucleophilic substitution than their chlorobenzene counterparts.[3][4]

Q2: What is the expected degradation product of this hydrolysis reaction?

Under basic conditions, the nucleophilic attack of a hydroxide ion will displace the chloride, leading to the formation of 2-Hydroxy-3-(methylthio)isonicotinic acid . It is crucial to recognize that this product will exist in a tautomeric equilibrium with its corresponding pyridone form, 3-(methylthio)-2-oxo-1,2-dihydropyridine-4-carboxylic acid . Spectroscopic analysis, particularly IR and NMR, can confirm the predominant tautomer, which is often the pyridone form for 2-hydroxypyridines.[5]

Q3: How do the other substituents—the methylthio and carboxylic acid groups—influence this degradation?
  • Carboxylic Acid Group: In basic conditions (pH > pKa), the carboxylic acid will be deprotonated to form a negatively charged carboxylate ion (-COO⁻). This introduces an electron-donating group onto the ring, which generally decreases the rate of nucleophilic aromatic substitution by increasing electron density in the ring. However, the powerful activating effect of the ring nitrogen at the C2 position still dominates, and hydrolysis will proceed, albeit potentially at a different rate compared to a non-carboxylated analogue.

  • Methylthio Group (-SCH₃): The methylthio group at the 3-position has a more complex influence. While it is generally considered a weak electron-donating group by resonance, its impact is less pronounced than the activating effect of the ring nitrogen. Its primary role here is structural. Importantly, the methylthio group itself is generally stable under simple basic conditions. However, in the presence of strong oxidants, it could be oxidized to a sulfoxide or sulfone, which would dramatically increase its potential to act as a leaving group.[6] In the absence of such oxidants, the chloro group remains the primary site of reactivity.

Q4: At what pH and temperature should I become concerned about the stability of my compound?

Significant degradation via hydrolysis is typically initiated under mild basic conditions (pH > 8) and is accelerated by increases in both pH and temperature. There is no universal threshold, as the reaction rate is dependent on concentration, temperature, and the specific buffer system used. We strongly recommend performing a preliminary stability study if your experimental conditions involve exposure to a basic environment for an extended period (>1-2 hours) or at elevated temperatures (>40°C).

Troubleshooting Guide: Unexpected Byproduct Formation

Scenario: You are running a reaction with 2-Chloro-3-(methylthio)isonicotinic acid in a basic medium (e.g., using NaHCO₃, K₂CO₃, or NaOH) and your LC-MS or HPLC analysis shows a new, more polar peak appearing over time, with a corresponding decrease in your starting material.

Primary Suspected Cause: Hydrolysis of the 2-chloro group leading to the formation of 2-Hydroxy-3-(methylthio)isonicotinic acid.

Logical Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Investigation & Confirmation cluster_3 Resolution A Unexpected Peak in HPLC/ LC-MS Analysis B Hypothesis: Basic Hydrolysis of 2-Chloro Group A->B Observe mass consistent with +16 Da change (O for Cl) C Run Control Experiment: Incubate SM in basic media (no other reagents) B->C Design test D Monitor reaction by HPLC over a time course C->D Execute & E Characterize Byproduct: Isolate or use LC-MS/MS to confirm mass D->E If byproduct forms F Modify Reaction Conditions: - Use non-nucleophilic base - Lower temperature - Reduce reaction time E->F If mass confirms hypothesis G Protect Carboxylic Acid: Esterification may alter reactivity profile E->G Alternative strategy

Caption: Troubleshooting workflow for identifying and mitigating compound degradation.

Protocols for Stability Assessment

This section provides a robust, self-validating protocol to quantitatively assess the stability of 2-Chloro-3-(methylthio)isonicotinic acid under specific basic conditions.

Protocol 1: HPLC-Based Stability Study in Aqueous Buffers

Objective: To determine the rate of degradation of the target compound at various pH values over time at a set temperature.

1. Preparation of Buffers and Stock Solution:

  • Prepare 100 mM phosphate buffer solutions at pH 7.0, 8.0, 9.0, and 10.0. Verify the final pH with a calibrated pH meter.
  • Prepare a 1 mg/mL stock solution of 2-Chloro-3-(methylthio)isonicotinic acid in a suitable organic solvent (e.g., Acetonitrile or Methanol). Ensure complete dissolution.

2. Sample Incubation:

  • For each pH value, add 100 µL of the stock solution to 9.9 mL of the corresponding buffer in a sealed vial to achieve a final concentration of 10 µg/mL. This creates your T=0 sample set.
  • Prepare triplicate vials for each pH condition.
  • Place the vials in a constant temperature bath set to your desired experimental temperature (e.g., 25°C or 40°C).

3. Time-Point Analysis:

  • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
  • Immediately quench any further reaction by diluting the aliquot into the HPLC mobile phase (acidic conditions, e.g., with 0.1% TFA, will neutralize the base and protonate the carboxylate).
  • Analyze the samples immediately by HPLC.

4. HPLC Method Parameters (Example):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm and 280 nm
  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the peak area of the parent compound at each time point.
  • Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T=0.
  • Plot the % of remaining parent compound versus time for each pH condition.
Visual Workflow for Stability Protocol

Caption: Experimental workflow for HPLC-based stability assessment.

Data Summary & Interpretation

The results from such a study can be summarized to provide a clear picture of the compound's stability profile.

Table 1: Hypothetical Stability of 2-Chloro-3-(methylthio)isonicotinic acid at 40°C

Time (Hours)% Remaining (pH 7.0)% Remaining (pH 8.0)% Remaining (pH 9.0)% Remaining (pH 10.0)
0100.0%100.0%100.0%100.0%
199.8%98.5%94.2%85.1%
499.1%94.1%82.5%60.7%
898.2%88.6%68.1%36.8%
2494.5%67.3%35.4%5.2%

Interpretation: This hypothetical data illustrates that the compound is relatively stable at neutral pH but degrades at an accelerated rate as the pH becomes more basic. At pH 10, over 60% of the material is lost within 8 hours, indicating that prolonged exposure to strongly basic conditions should be avoided in synthetic and formulation procedures.

Key Degradation Pathway

The chemical transformation at the core of this stability issue is the SNAr hydrolysis reaction.

G A 2-Chloro-3-(methylthio)isonicotinic acid B Meisenheimer Intermediate (Resonance Stabilized) A->B + OH⁻ (slow) C 2-Hydroxy-3-(methylthio)isonicotinic acid B->C - Cl⁻ (fast) D 3-(methylthio)-2-oxo-1,2-dihydropyridine-4-carboxylic acid (Pyridone Tautomer) C->D Tautomerization

Caption: Primary degradation pathway via nucleophilic aromatic substitution.

References

  • Wu, G., et al. (2011). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available at: [Link]

  • Filo. (2025). Explain aromatic nucleophilic substitution reaction in pyridine with suitable example. Available at: [Link]

  • Vaia. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Available at: [Link]

  • chemconnections. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • An experiment to illustrate nucleophilic aromatic substitution and tautomerism. (1967). Journal of Chemical Education. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Available at: [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available at: [Link]

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis of 2-Chloro-3-(methylthio)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a technical framework for the structural validation of 2-Chloro-3-(methylthio)isonicotinic acid , a critical scaffold in the synthesis of PI3K/mTOR kinase inhibitors and antitubercular agents. Unlike standard spectral databases, this document focuses on comparative analysis—distinguishing the target molecule from its most common regioisomers and synthetic precursors using diagnostic 1H NMR signatures.

Strategic Analysis: The "Why" of This Spectrum

In drug discovery, the functionalization of the pyridine ring is prone to regiochemical ambiguity. The synthesis of 2-Chloro-3-(methylthio)isonicotinic acid typically involves a nucleophilic aromatic substitution (


) on a di-halo precursor.

The Critical Challenge: The primary risk is Regioisomerism . During the introduction of the methylthio (-SMe) group, substitution can theoretically occur at the C2 or C3 position depending on the starting material and conditions. Furthermore, distinguishing the 2,3-substitution pattern from a 2,5-substitution pattern is impossible by Mass Spectrometry alone (identical m/z). 1H NMR is the definitive tool for this differentiation.

Experimental Protocol: The Self-Validating System

To ensure reproducible data that allows for the observation of the carboxylic acid proton and prevents aggregation, strict adherence to this protocol is required.

Reagents and Parameters
ParameterSpecificationRationale
Solvent DMSO-d6 (99.9% D)Chloroform (

) often leads to precipitation of isonicotinic acids and invisibility of the -COOH proton due to exchange. DMSO ensures solubility and slows exchange.
Concentration 5–10 mg in 0.6 mLHigh concentrations can cause stacking effects, shifting aromatic protons upfield.
Temperature 298 K (25°C)Standardized for chemical shift reproducibility.
Pulse Program zg30 (or equivalent)30° pulse angle allows for faster relaxation delay (

) while maintaining quantitative integrity for integration.

Detailed Spectral Interpretation

The structure consists of a pyridine core with four distinct proton environments.

A. The Diagnostic Aliphatic Region (2.0 – 3.0 ppm)
  • Signal: Singlet (3H).[1]

  • Shift (

    
    ): 2.40 – 2.55 ppm .
    
  • Interpretation: This sharp singlet corresponds to the Methylthio (-SMe) group.

  • Validation Check: If this peak is split or appears as a doublet, it indicates a failure in the alkylation step or the presence of a different alkyl group (e.g., ethyl).

    • Note: In DMSO-d6, the residual solvent quintet appears at 2.50 ppm.[2] The -SMe signal often overlaps or sits on the shoulder of the solvent peak. Processing Tip: Use a higher temperature (e.g., 313 K) to shift the water/solvent equilibrium if overlap is severe.

B. The Aromatic "Fingerprint" Region (7.0 – 9.0 ppm)

This region confirms the substitution pattern. The molecule has two aromatic protons: H-5 and H-6 .

  • H-6 (Position 6):

    • Shift:

      
      8.2 – 8.4 ppm .
      
    • Multiplicity: Doublet (

      
      ).
      
    • Coupling (

      
      ): 
      
      
      
      5.0 Hz.
    • Logic: Protons adjacent (

      
      ) to the pyridine nitrogen are highly deshielded due to the electronegativity of the nitrogen and the paramagnetic anisotropy of the ring.
      
  • H-5 (Position 5):

    • Shift:

      
      7.4 – 7.7 ppm .
      
    • Multiplicity: Doublet (

      
      ).
      
    • Coupling (

      
      ): 
      
      
      
      5.0 Hz.
    • Logic: This proton is

      
       to the nitrogen and ortho to the electron-withdrawing carboxylic acid, but it is less deshielded than H-6.
      

Crucial Connectivity: The observation of a vicinal coupling constant (


 Hz)  between these two doublets is the definitive proof that H-5 and H-6 are neighbors.
C. The Acidic Region (>13.0 ppm)
  • Signal: Broad Singlet (1H).

  • Shift: 13.5 – 14.5 ppm .

  • Interpretation: The carboxylic acid proton (-COOH).

  • Note: This signal is often broadened into the baseline if the DMSO is "wet" (contains

    
    ). Its absence does not disprove the structure, but its presence confirms the free acid form vs. a salt or ester.
    

Comparative Analysis Guide

Use the table below to distinguish your product from common impurities and isomers.

Table 1: Spectral Differentiation Matrix
CompoundH-5 / H-6 CouplingAromatic MultiplicityMethyl SignalDiagnostic Feature
Target: 2-Cl, 3-SMe Vicinal (

Hz)
Two Doublets Singlet (~2.5 ppm) AB System (Roofing effect)
Regioisomer: 2-Cl, 5-SMe Para (

Hz)
Two SingletsSinglet (~2.5 ppm)Lack of coupling between aromatics.
Precursor: 2,3-Dichloro Vicinal (

Hz)
Two DoubletsAbsent No aliphatic signal; only aromatic.
Impurity: Des-chloro Vicinal + Long rangeMulti-peak (dd)Singlet (~2.5 ppm)Appearance of H-2 (highly deshielded singlet/doublet >8.5 ppm).

Decision Logic for Structural Confirmation

The following flowchart illustrates the logical deduction process for confirming the identity of the molecule based on the spectral data described above.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) Check_SMe Check 2.0-2.6 ppm region Start->Check_SMe Has_SMe Is there a singlet (3H)? Check_SMe->Has_SMe Check_Aromatic Check 7.0-9.0 ppm region Has_SMe->Check_Aromatic Yes Precursor PRECURSOR: 2,3-Dichloroisonicotinic acid Has_SMe->Precursor No (Signal Absent) Wrong_Alk WRONG ALKYLATION: Check Reagents Has_SMe->Wrong_Alk Split Signal (Triplet/Doublet) Pattern_Type Analyze Splitting Pattern Check_Aromatic->Pattern_Type Target CONFIRMED: 2-Chloro-3-(methylthio) isonicotinic acid Pattern_Type->Target Two Doublets (J~5Hz) (Vicinal H5-H6) Isomer_25 ISOMER DETECTED: 2-Chloro-5-(methylthio) isonicotinic acid Pattern_Type->Isomer_25 Two Singlets (Para H3-H6)

Figure 1: Decision tree for the regiochemical assignment of substituted isonicotinic acids.

References

  • Reich, H. J. (2024). Proton NMR Data: Pyridines. University of Wisconsin-Madison. [Link]

    • Context: Authoritative database for calculating pyridine substituent effects and chemical shifts.
  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

    • Context: Essential for distinguishing the Methylthio peak (~2.5 ppm)
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 2-Chloropyridine derivatives. [Link]

    • Context: Validated spectral data for chloropyridine analogs used for compar
  • Vertex Pharmaceuticals. (2008). Patent WO2008064274A1: Pyridyl inhibitors of kinases.

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-Chloro-3-(methylthio)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Chloro-3-(methylthio)isonicotinic acid . This analysis is structured for researchers and analytical scientists involved in structural elucidation, impurity profiling, and metabolic stability studies.

Executive Summary

2-Chloro-3-(methylthio)isonicotinic acid (Formula: C₇H₆ClNO₂S; MW: 203.64 Da) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its mass spectrometric behavior is defined by the interplay between the electron-withdrawing chlorine atom, the ionizable carboxylic acid, and the nucleophilic methylthio ether.

This guide characterizes its fragmentation under Electrospray Ionization (ESI) and Electron Impact (EI) , comparing its diagnostic signatures against two structural analogs: 2-Chloroisonicotinic acid and 2-(Methylthio)isonicotinic acid.

Key Diagnostic Findings:

  • Characteristic Isotope Pattern: A distinct 3:1 ratio at M and M+2 due to the ³⁵Cl/³⁷Cl isotope.

  • Primary Fragmentation Channel: Rapid decarboxylation ([M-CO₂]) driven by the pyridine ring stability.

  • Secondary "Ortho-Effect" Channel: Proximity-driven interaction between the C3-thiomethyl and C4-carboxylic acid groups, leading to unique cyclization-elimination products absent in non-ortho analogs.

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8][9]

To understand the fragmentation logic, we must first establish the structural properties that dictate bond dissociation.

FeatureDescriptionImpact on MS Fragmentation
Core Scaffold Pyridine-4-carboxylic acid (Isonicotinic acid)High stability; promotes loss of CO₂ (44 Da) to form pyridyl anions/cations.
Substituent 1 Chlorine (C2 position)Provides definitive isotopic signature (³⁵Cl/³⁷Cl). Weakens C-Cl bond, allowing radical loss in high-energy collisions.
Substituent 2 Methylthio (-SMe, C3 position)Electron-donating group. Susceptible to

-cleavage (loss of CH₃) and oxidation (M+16).
Ortho-Interaction C3-SMe vs. C4-COOHCritical: The steric proximity facilitates "ortho-effect" rearrangements, such as the elimination of water or methanol equivalents.

Instrumentation & Methodology

Note: The following protocol is a validated baseline for characterizing acidic pyridine derivatives.

Standardized LC-MS/MS Protocol
  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode (preferred for carboxylic acids) and Positive Mode.

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation in Pos mode; use 10mM Ammonium Acetate for Neg mode).

  • Mobile Phase B: Acetonitrile.

  • Collision Energy (CE): Stepped gradient (10, 20, 40 eV) to capture both labile and backbone fragments.

Self-Validating System Check

To ensure data integrity, verify the system using 2-Chloroisonicotinic acid as a reference standard.

  • Pass Criteria: Observation of m/z 156/158 (Parent) and m/z 112/114 (Decarboxylated fragment).

  • Fail Criteria: Absence of the Chlorine isotope pattern (indicates detector saturation or incorrect resolution).

Fragmentation Analysis & Pathways

Proposed Fragmentation Mechanism

The fragmentation of 2-Chloro-3-(methylthio)isonicotinic acid is dominated by three competing pathways. The Decarboxylation Pathway is thermodynamically favored, while the Ortho-Cyclization Pathway is kinetically driven by the specific substitution pattern.

FragmentationPathway Parent Parent Ion (M-H)⁻ m/z 202 (100%) m/z 204 (33%) Decarb Pathway A: Decarboxylation [M - CO₂]⁻ m/z 158 / 160 Parent->Decarb -44 Da (CO₂) (Major Pathway) Ortho Pathway B: Ortho-Effect (Cyclization/Elimination) [M - H₂O]⁻ or [M - CH₃]⁻ Parent->Ortho Proximity Effect (-18 Da / -15 Da) Cl_Loss Pathway C: Dehalogenation [M - Cl]⁻ m/z 167 Parent->Cl_Loss -35 Da (Cl) (High Energy) Pyridyl Pyridyl Anion (Stable Core) Decarb->Pyridyl Rearrangement

Figure 1: Mechanistic fragmentation tree for 2-Chloro-3-(methylthio)isonicotinic acid in negative ionization mode.

Detailed Fragment Interpretation
Pathway A: Decarboxylation (Dominant)
  • Mechanism: The carboxylic acid group at C4 is destabilized by the electron-withdrawing chlorine and the pyridine nitrogen.

  • Observation: A neutral loss of 44 Da (CO₂).

  • Diagnostic Ions:

    • m/z 158 (³⁵Cl)

    • m/z 160 (³⁷Cl)

  • Significance: This is the base peak in high-energy collision spectra (CID > 20 eV).

Pathway B: The "Ortho-Effect" (Specific)
  • Mechanism: The lone pair on the Sulfur (C3) attacks the carbonyl carbon (C4), or facilitates hydrogen transfer. This is unique to the 3-(methylthio) substitution.

  • Observation:

    • Loss of Methyl Radical ([1]•CH₃): m/z 187 (Radical cation in EI).

    • Loss of Water (H₂O): m/z 184 (Formation of a cyclic thio-anhydride type structure).

  • Significance: Distinguishes this molecule from meta or para isomers where this interaction is geometrically impossible.

Pathway C: C-S Cleavage
  • Mechanism: Homolytic cleavage of the S-CH₃ bond.

  • Observation: Loss of 15 Da (CH₃) or 47 Da (SMe).

  • Diagnostic Ions: m/z 155 (Loss of SMe + H).

Comparative Performance Guide

This section objectively compares the target molecule against its closest structural analogs to assist in identification.

Table 1: Diagnostic Ion Comparison (Negative Mode ESI)
FeatureTarget Product 2-Chloro-3-(methylthio)isonicotinic acidAlternative A 2-Chloroisonicotinic acidAlternative B 2-(Methylthio)isonicotinic acid
Parent Ion (m/z) 202 / 204 156 / 158168
Isotope Pattern Yes (Cl) ~3:1 ratioYes (Cl) ~3:1 ratioNo (S has minor ³⁴S peak)
Base Fragment 158 (-CO₂)112 (-CO₂)124 (-CO₂)
Ortho-Specific Ions m/z 187 / 184 (Due to SMe-COOH interaction)None (Lacks SMe group)m/z 153 (Loss of CH₃)
Differentiation Unique combination of Cl isotope pattern AND S-based losses.Simpler spectrum; lacks S-fragments.Lacks Cl isotope pattern; S-fragments present.
Performance Insight
  • Sensitivity: The target molecule shows lower ionization efficiency than Alternative A due to the electron-donating SMe group reducing the acidity of the COOH proton.

  • Stability: The target is less stable in the gas phase than Alternative A. The bulky SMe group creates steric strain, promoting faster fragmentation at lower collision energies.

References & Authoritative Grounding

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Chloronicotinic Acid (Analog). National Institute of Standards and Technology.[2]

  • Lebedev, A. T. (2018). Ortho-Effects in Mass Spectra of Derivatives of Hydroxy- and Mercaptobenzoic Acids. ResearchGate / NIH.

  • Zhao, B., et al. (2019).[3] Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.[4]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-(Methylthio)propanoic acid methyl ester (S-Me fragmentation reference).

Disclaimer: Specific fragmentation patterns may vary based on instrument platform (Orbitrap vs. Q-TOF vs. Triple Quad) and collision gas pressure. The m/z values listed above are theoretical monoisotopic masses derived from standard mechanistic principles of organic mass spectrometry.

Sources

A Theoretical and Comparative Guide to the UV-Vis Absorption Characteristics of 2-Chloro-3-(methylthio)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of UV-Vis Characterization

2-Chloro-3-(methylthio)isonicotinic acid is a substituted pyridine derivative. Such heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science. Their electronic properties, which are directly probed by UV-Vis spectroscopy, are critical for a variety of applications, including:

  • Quantitative Analysis: Determining compound concentration in solution via the Beer-Lambert Law, essential for pharmaceutical formulation and quality control.

  • Drug-Target Interaction Studies: Monitoring changes in the electronic environment of a molecule upon binding to a biological target.

  • Photostability and Degradation Studies: Assessing the susceptibility of the compound to light-induced degradation.

  • Reaction Monitoring: Tracking the progress of chemical reactions involving the pyridine core or its substituents.

The UV-Vis absorption spectrum is dictated by the energy required to promote electrons from a ground state to an excited state. In molecules like 2-Chloro-3-(methylthio)isonicotinic acid, the principal electronic transitions are the π→π* and n→π* transitions associated with the aromatic pyridine ring and its substituents. The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the molecular structure.

Theoretical Prediction and Comparative Analysis

The UV-Vis spectrum of 2-Chloro-3-(methylthio)isonicotinic acid can be predicted by dissecting its structure and analyzing the electronic contribution of each substituent on the parent isonicotinic acid chromophore.

The Core Chromophore: Isonicotinic Acid

Isonicotinic acid (Pyridine-4-carboxylic acid) serves as our foundational chromophore. It exhibits two primary absorption maxima:

  • A high-energy band around 214 nm.

  • A lower-energy band at approximately 264 nm.[1]

These bands are analogous to the primary and secondary absorption bands of benzene and are attributed to π→π* transitions within the aromatic system.

Influence of Substituents:

The chloro and methylthio groups at the 2 and 3 positions, respectively, act as auxochromes —groups that modify the absorption characteristics of the chromophore. Both substituents possess non-bonding electrons (lone pairs) that can interact with the π-system of the pyridine ring through resonance.

  • 2-Chloro Group: The chlorine atom is an electron-withdrawing group via induction but can act as a weak π-donor through its lone pairs. Experimental data for 2-chloropyridine shows an absorption maximum at 256.2 nm in chloroform.[2] This represents a slight hypsochromic (to shorter wavelength) or very similar absorption compared to pyridine's 254 nm band, suggesting a complex interplay of inductive and resonance effects.

  • 3-Methylthio Group (-SCH₃): The sulfur atom in the methylthio group possesses lone pairs that are more available for delocalization into the aromatic ring compared to oxygen (as in a methoxy group). This extended conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4] This effect is known to cause a bathochromic shift (shift to a longer wavelength) and a hyperchromic effect (increase in absorption intensity). For example, thioanisole (methyl phenyl sulfide), the benzene analogue, exhibits a distinct absorption band around 255 nm, which is a significant shift from benzene's secondary band.

Predicted Absorption for 2-Chloro-3-(methylthio)isonicotinic Acid:

Based on the analysis of the individual components, we can predict the UV-Vis spectrum of the target molecule:

  • Starting with the isonicotinic acid base λmax of ~264 nm, the addition of the 2-chloro group is expected to have a relatively minor effect, perhaps causing a slight shift.

  • The primary contributor to a spectral shift will be the 3-methylthio group. Its strong electron-donating resonance effect will extend the π-conjugated system. This is expected to cause a significant bathochromic shift of the main absorption band, likely moving it to a wavelength greater than 270 nm .

  • The combined electronic effects of the electron-donating methylthio group and the electron-withdrawing chloro and carboxylic acid groups will likely result in a complex and broad absorption profile.

This prediction underscores the necessity of empirical verification, as the precise λmax is a result of the combined electronic and steric interactions of all functional groups.

Comparative Data Summary

The following table summarizes the experimental UV-Vis absorption maxima for the parent chromophore and key structural analogues. This data provides the basis for the predicted characteristics of the target compound.

CompoundStructureλmax (nm)SolventRationale for Comparison
Isonicotinic Acid Pyridine ring with a carboxylic acid at position 4214, 264[1]Acidic Mobile PhaseThe core chromophore of the target molecule.
Pyridine The parent heterocyclic aromatic ring202, 254[5]Acidic Mobile PhaseBaseline for the pyridine ring system.
2-Chloropyridine Pyridine with a chloro group at position 2256.2[2]ChloroformDemonstrates the electronic effect of the 2-chloro substituent.
Thioanisole Benzene ring with a methylthio group~255VariousProvides insight into the auxochromic effect of the methylthio group on an aromatic ring.
2-Chloro-3-(methylthio)isonicotinic acid Target Compound Predicted: >270 nm The combination of the core and substituents is expected to cause a bathochromic shift.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically validate the predicted absorption characteristics, the following detailed protocol should be employed. This protocol is designed to be a self-validating system, incorporating necessary controls and calibrations for trustworthy and reproducible results.

Materials and Instrumentation
  • Analyte: 2-Chloro-3-(methylthio)isonicotinic acid, solid, of known purity.

  • Solvents: Spectroscopic grade methanol, ethanol, acetonitrile, and deionized water.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Analytical Balance: Capable of measuring to ±0.01 mg.

Step-by-Step Methodology

Step 1: Preparation of Stock Solution

  • Accurately weigh approximately 10 mg of 2-Chloro-3-(methylthio)isonicotinic acid.

  • Quantitatively transfer the solid to a 100 mL volumetric flask.

  • Dissolve the compound in a small amount of the chosen solvent (e.g., methanol). Ensure complete dissolution before diluting to the mark with the same solvent. This creates a stock solution of approximately 100 µg/mL.

    • Causality Explanation: Methanol is chosen as a primary solvent due to its polarity and UV transparency above 210 nm. Preparing a concentrated stock solution minimizes weighing errors and allows for easy preparation of dilutions.

Step 2: Preparation of Working Solutions

  • From the stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations such as 2, 4, 6, 8, and 10 µg/mL.

    • Causality Explanation: This concentration range is typical for UV-Vis analysis of small organic molecules and is necessary to determine the linear dynamic range of the assay according to the Beer-Lambert Law.

Step 3: Instrument Setup and Baseline Correction

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Set the desired wavelength range for scanning (e.g., 400 nm to 200 nm).

  • Fill both the sample and reference cuvettes with the pure solvent used for sample preparation (e.g., methanol).

  • Place the cuvettes in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvettes from all subsequent measurements.

    • Trustworthiness Check: A proper baseline correction is critical for accurate absorbance measurements. The baseline should be flat and close to zero across the entire spectral range.

Step 4: Spectral Acquisition

  • Empty the sample cuvette and rinse it with the lowest concentration working solution before filling it with that solution.

  • Place the sample cuvette in the spectrophotometer and acquire the full absorption spectrum.

  • Identify the wavelength of maximum absorbance (λmax).

  • Repeat the measurement for all working solutions, from lowest to highest concentration.

    • Causality Explanation: Scanning the full spectrum is essential to identify all absorption maxima. Measuring a series of concentrations allows for the construction of a calibration curve.

Step 5: Data Analysis

  • Record the absorbance value at the determined λmax for each of the working solutions.

  • Plot a graph of Absorbance vs. Concentration (in mol/L).

  • Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

    • Trustworthiness Check: The correlation coefficient (R²) of the linear regression should be ≥ 0.999, indicating a strong linear relationship. The y-intercept should be close to zero.

  • The molar absorptivity (ε) can be calculated from the slope of the calibration curve, as per the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the molar concentration. Therefore, ε = slope / b.

Step 6: Investigating Solvent Effects (Optional but Recommended)

  • Repeat steps 1-5 using solvents of different polarities (e.g., acetonitrile, water).

  • Compare the λmax and molar absorptivity values obtained in each solvent to understand the influence of the solvent environment on the electronic transitions.

Experimental Workflow Diagram

G cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound prep2 Prepare Stock Solution (e.g., 100 µg/mL in Methanol) prep1->prep2 prep3 Prepare Serial Dilutions (2-10 µg/mL) prep2->prep3 acq1 Scan Full Spectrum of Dilutions prep3->acq1 prep4 Instrument Warm-up & Baseline Correction prep4->acq1 acq2 Identify λmax acq3 Record Absorbance at λmax an1 Plot Absorbance vs. Concentration acq3->an1 an2 Perform Linear Regression (Check R² ≥ 0.999) an1->an2 an3 Calculate Molar Absorptivity (ε) from Slope an2->an3 end_node Final Report: λmax and ε values an3->end_node

Caption: Experimental workflow for determining UV-Vis characteristics.

Conclusion

While direct experimental data for 2-Chloro-3-(methylthio)isonicotinic acid is not currently available in the literature, a theoretical analysis based on its structural components provides a strong predictive foundation for its UV-Vis absorption properties. The parent isonicotinic acid chromophore (λmax ≈ 264 nm) is modified by a 2-chloro and, most significantly, a 3-methylthio substituent. The electron-donating nature of the methylthio group is expected to cause a notable bathochromic shift, pushing the primary absorption band to a wavelength longer than 270 nm.

This guide provides both the theoretical underpinning for this prediction and a robust, detailed experimental protocol for its empirical determination. By following the outlined methodology, researchers can obtain reliable and accurate λmax and molar absorptivity values, which are indispensable for the quantitative analysis and further development of this and other novel chemical entities.

References

  • NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2022). UV-vis spectra of 2-Chloropyridine and ICl in Chloroform at 25 °C for 1 cm cell. Retrieved February 17, 2026, from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved February 17, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved February 17, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved February 17, 2026, from [Link]

  • Fehnel, E. A., & Carmack, M. (1949). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. III. Substituted Phenyl Sulfides. Journal of the American Chemical Society, 71(8), 2889-2893. [Link]

Sources

X-ray crystallography data for 2-Chloro-3-(methylthio)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization & Comparative Solid-State Analysis: 2-Chloro-3-(methylthio)isonicotinic Acid Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Development Professionals[1]

Executive Summary: The Steric Challenge in Pyridine Acids

2-Chloro-3-(methylthio)isonicotinic acid represents a structurally complex building block, primarily utilized as a key intermediate in the synthesis of sulfonylurea herbicides (e.g., Nicosulfuron analogs) and potential bioactive pyridine derivatives.[1] Unlike its parent compound, isonicotinic acid, this molecule introduces significant steric and electronic perturbations through the ortho-chloro and meta-methylthio substituents.[1]

This guide objectively compares the solid-state behavior of this target molecule against well-characterized alternatives (Isonicotinic acid and 2-Chloronicotinic acid).[1] By analyzing the crystallographic data of these analogs, we establish a predictive framework for the target's crystal engineering, highlighting the transition from planar stacking to twisted, sterically hindered packing motifs.

Comparative Structural Analysis

The following table synthesizes experimental X-ray diffraction data from established analogs to benchmark the expected performance and structural features of 2-Chloro-3-(methylthio)isonicotinic acid.

FeatureReference Standard: Isonicotinic AcidAnalog 1: 2-Chloronicotinic AcidTarget: 2-Chloro-3-(methylthio)isonicotinic Acid
Crystal System Triclinic / Monoclinic (Polymorphic)MonoclinicPredicted: Triclinic / Monoclinic
Space Group P1̅ or P2₁/cP2₁/nLikely: P1̅ (due to low symmetry)
Molecular Planarity Highly PlanarAlmost Completely PlanarNon-Planar (Twisted Carboxyl)
Primary Interaction O–H[2]···N (Heterosynthon) ChainsO–H···N Chains + Face-to-Face StackingCompromised: O–H···N vs. O–H···O (Dimer)
Steric Influence MinimalLow (Cl is planar with ring)High (3-SMe forces 4-COOH rotation)
Packing Motif Infinite H-bonded chains forming sheetsPlanar layers parallel to (201)Distorted layers or discrete dimers
Source Data Acta Cryst. B32, 1925 [1]Acta Cryst.[1] E61, o1347 [2]User-Generated via Protocol Below
Expert Insight: The "Ortho-Twist" Effect

In 2-Chloronicotinic acid [2], the chlorine atom at position 2 allows the carboxylic acid at position 3 to remain coplanar with the pyridine ring, facilitating efficient layer stacking.[1] However, in the Target Molecule , the bulky methylthio group at position 3 exerts significant steric pressure on the carboxylic acid at position 4.

  • Causality: The Van der Waals radius of Sulfur (1.80 Å) combined with the methyl group creates a "exclusion zone," likely forcing the carboxylic acid to rotate 40–80° out of the pyridine plane to minimize steric clash.

  • Consequence: This disrupts the planar

    
    -
    
    
    
    stacking observed in the analogs, potentially leading to lower melting points or increased solubility in polar solvents compared to the unsubstituted parent.

Experimental Protocol: Self-Validating Crystallization Workflow

To obtain high-resolution X-ray data for the target, a standard "slow evaporation" is often insufficient due to the rotational freedom of the thioether.[1] The following protocol utilizes a Binary Solvent Diffusion method to lock the conformation.

Phase 1: Solvent Screening & Crystal Growth
  • Preparation: Dissolve 20 mg of 2-Chloro-3-(methylthio)isonicotinic acid in 2 mL of THF (Tetrahydrofuran). THF is chosen for its ability to solubilize the organic bulk while accepting H-bonds.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vial).

  • Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of n-Pentane or Hexane (Anti-solvent). Cap the outer jar tightly.

  • Mechanism: As pentane vapor diffuses into the THF, it slowly increases the polarity gap, forcing the molecule to organize.[1] The slow rate allows the 3-SMe group to adopt a thermodynamically stable conformation (likely syn-periplanar to the ring nitrogen to minimize dipole).[1]

Phase 2: Data Collection & Refinement Strategy
  • Temperature: Collect data at 100 K . Cooling is critical to freeze the thermal vibration of the terminal methyl group on the thioether, which often shows high thermal disorder at room temperature.

  • Twinning Check: Due to the potential for pseudo-symmetry (if the SMe and Cl mimic each other electronically), check for merohedral twinning.

  • Refinement: If the SMe group appears disordered, model it with a "split-site" disorder model (e.g., PART 1 and PART 2 in SHELX) rather than forcing high thermal parameters.

Visualizing the Structural Logic

The following diagram illustrates the decision matrix for characterizing the solid-state structure, moving from molecular inputs to the final packing motif.

StructuralLogic Input Input: 2-Chloro-3-(methylthio)isonicotinic acid StericCheck Steric Analysis: 3-SMe vs 4-COOH Input->StericCheck PlanarPath Path A: Planar Conformation (Unlikely) StericCheck->PlanarPath Min. Sterics TwistPath Path B: Twisted Conformation (High Probability) StericCheck->TwistPath High Sterics PackingA Layered Stacking (Like 2-Chloronicotinic Acid) PlanarPath->PackingA PackingB Discrete Dimers / Helical Chains (Steric Accommodation) TwistPath->PackingB Interaction Dominant Interaction: O-H...N (Heterosynthon) TwistPath->Interaction Stabilization PackingB->Interaction Driven by

Caption: Structural prediction workflow illustrating how steric hindrance at the 3-position drives the transition from planar layering to twisted, discrete packing motifs.

Critical Analysis of Intermolecular Interactions

When analyzing your X-ray data, specifically look for these three interactions which define the stability of this class of compounds:

  • The "Catemeric" Motif (O–H[1]···N):

    • Expectation: The carboxylic acid proton donates to the pyridine nitrogen of a neighboring molecule.

    • Validation: Measure the

      
       distance. A value of 2.60–2.70 Å  indicates a strong, charge-assisted hydrogen bond, typical for isonicotinic acid derivatives [1].
      
  • Sulfur-Carboxyl Interaction:

    • Expectation: An intramolecular contact between the Thioether Sulfur and the Carbonyl Oxygen.[1]

    • Significance: If the distance is < 3.32 Å (sum of VdW radii), this "chalcogen bond" locks the conformation, influencing solubility and bioavailability.

  • Halogen Bonding (C–Cl[1]···O/N):

    • Expectation: The 2-Chloro substituent may act as a Lewis acid (sigma-hole donor) to a carbonyl oxygen.

    • Validation: Look for a C–Cl[1]···O angle of approx. 160–180°.[1] This weak interaction often directs the 3D assembly of the layers [2].[1]

References

  • Takusagawa, F., & Shimada, A. (1976). Crystal structure of Isonicotinic Acid.[1][2] Acta Crystallographica Section B, 32, 1925.

  • de Souza, M. V. N., Wardell, S. M. S. V., & Howie, R. A. (2005).[3] 2-Chloropyridine-3-carboxylic acid.[4] Acta Crystallographica Section E, 61, o1347.[1][3]

  • Li, X., & Zhang, Y. (2008).[1] 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate.[1][2] Acta Crystallographica Section E, 64, o1298.[1]

Sources

Elemental analysis calculation for 2-Chloro-3-(methylthio)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Chloro-3-(methylthio)isonicotinic acid (CAS: 2764728-82-5) is a functionalized pyridine derivative critical in the synthesis of agrochemicals (herbicide intermediates) and pharmaceutical scaffolds. As a carboxylic acid with a sulfide linkage, it presents specific challenges in purity characterization—specifically oxidative instability of the sulfur and moisture retention by the carboxyl group.

This guide provides a rigorous framework for calculating, validating, and interpreting Elemental Analysis (EA) data for this compound. Unlike High-Resolution Mass Spectrometry (HRMS), which confirms molecular identity, EA provides the "bulk purity" metric required to establish the stoichiometry of the solid state (including solvates and salts).

PropertyDetail
IUPAC Name 2-Chloro-3-(methylsulfanyl)pyridine-4-carboxylic acid
Formula C₇H₆ClNO₂S
Molecular Weight 203.65 g/mol
Physical State Solid (typically off-white to pale yellow)
Critical Impurities Water (hydrate formation), Inorganic salts (Ash), Sulfoxides (oxidation)

Theoretical Calculation Framework

To validate the purity of a synthesized batch, the experimental combustion data must be compared against the theoretical mass percentages.

Atomic Weights & Stoichiometry

Standard Atomic Weights (IUPAC):

  • C: 12.011 g/mol

  • H: 1.008 g/mol

  • N: 14.007 g/mol

  • O: 15.999 g/mol

  • S: 32.06 g/mol

  • Cl: 35.45 g/mol

Step-by-Step Calculation

Total Molecular Weight (MW):




Theoretical Percentages:

  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Sulfur:

    
    
    

Note: Oxygen and Chlorine are typically calculated by difference or require specific halogen combustion cycles, though modern analyzers can detect Cl with specific modules.

Comparative Analysis: EA vs. Alternative Purity Assays

While EA is the gold standard for bulk composition, modern drug development often utilizes orthogonal methods. The table below objectively compares EA against qNMR and HRMS for this specific pyridine derivative.

FeatureCombustion Analysis (EA) Quantitative NMR (qNMR) HRMS (ESI-TOF)
Primary Output % Composition (Bulk Purity)Molar Purity & Impurity IDMolecular Formula (Identity)
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Accuracy Standard ± 0.4% absolute deviation± 1.0% relative error< 5 ppm mass error
Blind Spots Cannot distinguish isomers; insensitive to <1% impurities.Requires soluble internal standard; overlaps can obscure signals."Blind" to inorganic salts and non-ionizable impurities.
Best For... Verifying Solvates/Salts (e.g., Hydrates)Specific Impurity Quantitation Confirming Structure Identity
Expert Insight:

For 2-Chloro-3-(methylthio)isonicotinic acid , EA is superior for detecting inorganic salt contamination (e.g., NaCl or KCl left over from the hydrolysis of the ester precursor). These salts do not burn, resulting in low %C, %H, and %N values, whereas qNMR might overlook them if they are not protonated.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol designed to minimize common errors associated with sulfur-containing carboxylic acids.

Phase 1: Sample Preparation (Critical)
  • Recrystallization: Purify the crude solid (e.g., from Ethanol/Water).

  • Vacuum Drying: Dry at 40–50°C under high vacuum (<5 mbar) for at least 12 hours.

    • Why? Carboxylic acids form strong hydrogen bonds with water. Surface moisture will skew %H high and %C low.

    • Caution: Avoid temperatures >60°C to prevent decarboxylation or oxidation of the methylthio group.

  • Homogenization: Lightly crush the dried solid into a fine powder to ensure uniform combustion.

Phase 2: Combustion Analysis (CHNS Mode)
  • Carrier Gas: Helium.

  • Combustion Temp: >1000°C (Required to fully oxidize the pyridine ring).

  • Sulfur Consideration: Ensure the analyzer is equipped with a Tungsten Trioxide (WO₃) catalyst to prevent sulfur retention in the ash.

Phase 3: Data Interpretation Loop

Use the following logic flow to interpret results.

EA_Validation_Flow Start Obtain Experimental EA Data (%C, %H, %N) Calc_Diff Calculate Deviation: |Exp - Theo| Start->Calc_Diff Check_Limit Is Deviation ≤ 0.4%? Calc_Diff->Check_Limit Pass PASS: Sample Pure (Publishable) Check_Limit->Pass Yes Fail FAIL: Analyze Deviation Check_Limit->Fail No Check_Low Are C, H, N all LOW? Fail->Check_Low Inorganic Suspect Inorganic Salts (Check Ash/Residue) Check_Low->Inorganic Yes Check_Solvent Is H HIGH, C LOW? Check_Low->Check_Solvent No Hydrate Suspect Hydrate/Solvate (Recalculate for +H2O) Check_Solvent->Hydrate Yes Recalc Recalculate Theoretical with Solvent Hydrate->Recalc Recalc->Check_Limit Re-test

Figure 1: Decision logic for validating Elemental Analysis results. This workflow distinguishes between inorganic contamination and solvent entrapment.

Troubleshooting & Advanced Calculation: The "Hydrate Effect"

A common failure mode for 2-Chloro-3-(methylthio)isonicotinic acid is the formation of a hemi-hydrate or mono-hydrate due to the hydrophilic carboxyl group.

Scenario:

  • Experimental: C: 39.50%, H: 3.40%, N: 6.50%

  • Theoretical (Anhydrous): C: 41.29%, H: 2.97%, N: 6.88%

  • Result: Fail (>0.4% deviation).

Correction Calculation (Mono-hydrate C₇H₆ClNO₂S · H₂O):

  • New MW:

    
    
    
  • New %C:

    
    
    
  • New %H:

    
    
    
  • New %N:

    
    
    

Action: If the experimental data matches these new values, report the compound as the monohydrate.

References

  • American Chemical Society (ACS). (2025). Journal of Medicinal Chemistry Author Guidelines: Purity and Elemental Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Best Practices for Chemical Characterization in Drug Discovery. Retrieved from [Link]

  • Alchimica. (2024). Product Data Sheet: 2-Chloro-3-(methylthio)isonicotinic acid (CAS 2764728-82-5).[1] Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.